molecular formula C10H9ClN4 B7451632 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl

Cat. No.: B7451632
M. Wt: 220.66 g/mol
InChI Key: PJASZNLDHMISQP-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-phenylpyrazole-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4.ClH/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9;/h1-5,7H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASZNLDHMISQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile vs. 3-Amino Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , specifically addressing the critical distinction between this scaffold and its 3-amino isomer .

While often colloquially referred to as "tautomers" in older literature, it is chemically vital to distinguish that in N1-substituted pyrazoles , the 5-amino and 3-amino forms are regioisomers with distinct connectivities, not tautomers. True tautomerism (proton migration) in this system is restricted to the amino-imino equilibrium of the exocyclic nitrogen.

Executive Summary & Structural Definition

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core for blockbuster drugs like Fipronil (insecticide) and various kinase inhibitors (e.g., CDKs, p38 MAP kinase).

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Structure A ) is frequently accompanied by confusion regarding its regioselectivity. Researchers often question whether they have isolated the 5-amino isomer or the 3-amino isomer (Structure B ).

  • Structure A (5-Amino): The amino group (

    
    ) is at position 5, adjacent to the N1-phenyl ring.
    
  • Structure B (3-Amino): The amino group is at position 3, distal to the N1-phenyl ring.

Crucial Distinction: Because the N1 position is blocked by a phenyl group, annular tautomerism (the shift of H between N1 and N2) is impossible. Therefore, A and B are stable regioisomers , not tautomers. They cannot interconvert under standard conditions; their ratio is determined exclusively by the kinetics of the ring-closure step during synthesis.

Synthetic Regiocontrol: The "Why" Behind the Isomer

The standard synthesis involves the condensation of phenylhydrazine with 2-(ethoxymethylene)malononitrile . This reaction is highly regioselective for the 5-amino isomer, but understanding the mechanism is required to troubleshoot impurities.

Mechanism of Regioselectivity

The reaction proceeds via a Michael-type addition followed by cyclization.[1]

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of phenylhydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    ).
  • Michael Addition: The terminal

    
     attacks the electrophilic 
    
    
    
    -carbon of 2-(ethoxymethylene)malononitrile.
  • Cyclization: The internal nitrogen then attacks one of the nitrile groups to close the ring, placing the amino group at position 5 (adjacent to the phenyl ring).

To obtain the 3-amino isomer , one must typically use a different synthetic route (e.g., reacting phenylhydrazine with a 3-halo-acrylonitrile derivative where the leaving group dynamics favor the internal nitrogen attack first).

Visualization: Reaction Pathway & Regioselectivity

The following diagram illustrates the bifurcation point that determines the isomer.

Regioselectivity Start Reagents: Phenylhydrazine + 2-(ethoxymethylene)malononitrile Inter Intermediate: Michael Addition Adduct Start->Inter Terminal NH2 attack (Kinetic Control) PathA Path A (Favored): Internal N attacks Nitrile Inter->PathA Cyclization PathB Path B (Disfavored): Requires pre-isomerization or different precursors Inter->PathB Sterically/Electronically Unfavorable ProdA Product A: 5-Amino-1-phenyl-1H-pyrazole (Standard Product) PathA->ProdA ProdB Product B: 3-Amino-1-phenyl-1H-pyrazole (Rare Regioisomer) PathB->ProdB

Caption: Kinetic pathway favoring the 5-amino isomer via initial attack of the terminal hydrazine nitrogen.

Analytical Differentiation: Proving the Structure

Validating the position of the amino group is critical. 1D NMR (


H) alone can be ambiguous due to overlapping shifts. NOESY (Nuclear Overhauser Effect Spectroscopy)  is the gold standard for differentiation.
The Self-Validating Protocol (NOE Logic)
Feature5-Amino Isomer (Target)3-Amino Isomer (Impurity/Alternate)
Geometry Amino group is proximal (ortho) to Phenyl ring.Amino group is distal to Phenyl ring.
NOE Signal Strong cross-peak between Phenyl-ortho protons and

protons.
NO cross-peak between Phenyl and

.
Secondary NOE No NOE between Phenyl and C3-H (since C3 is substituted).Strong cross-peak between Phenyl-ortho protons and C5-H .

C NMR
C5 (attached to N) typically shielded relative to C3.C3 (attached to N) typically shielded relative to C5.
Visualization: Analytical Decision Tree

NMR_Logic Input Isolate Product Run 1D & 2D NOESY NMR Decision Check NOE Cross-peaks: Ph-ortho vs. NH2 Input->Decision Result5 Positive NOE (Ph <-> NH2) CONFIRMED: 5-Amino Isomer Decision->Result5 Signal Observed Result3 Negative NOE (Ph <-> NH2) Positive NOE (Ph <-> C5-H) CONFIRMED: 3-Amino Isomer Decision->Result3 No Signal

Caption: Workflow for definitive structural assignment using NOESY NMR.

Physicochemical Dynamics: Amino-Imino Tautomerism

While the 5-amino and 3-amino structures are fixed isomers, the 5-amino group itself exhibits tautomerism. This is the "true" tautomerism relevant to this molecule.



  • Dominant Form: In solution (DMSO-d6) and solid state (X-ray), the Amino (

    
    )  form is energetically favored by >10 kJ/mol due to aromatic stabilization of the pyrazole ring.
    
  • Relevance: In protein-ligand docking, the Imino form should not be ignored. The imino tautomer changes the hydrogen bond donor/acceptor profile (the exocyclic N becomes an H-bond acceptor, whereas in the amino form it is a donor).

  • Observation: The imino form is rarely seen in NMR but can be trapped or stabilized by specific active site residues in enzymes like kinases.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Validated for high regioselectivity (>95% 5-amino isomer).

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 2-(Ethoxymethylene)malononitrile (1.0 eq)

  • Ethanol (Absolute) or Methanol

  • Catalyst: Triethylamine (0.1 eq) - Optional, speeds up cyclization.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(ethoxymethylene)malononitrile (12.2 g, 0.1 mol) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes at room temperature. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (

    
    ) for 1 hour. The product will precipitate as a solid.
    
  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted hydrazine and soluble oligomers.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Data:

  • Yield: 85–92%

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
    .[2]
    
Protocol B: Characterization (Self-Validation)
  • Sample Prep: Dissolve 10 mg in DMSO-d6.

  • 
    H NMR:  Look for the 
    
    
    
    singlet around
    
    
    6.5–7.0 ppm (broad, exchangeable with D
    
    
    O). Look for the C3-H singlet around
    
    
    7.8–8.2 ppm.
  • NOESY: Set mixing time to 500ms. Check for cross-peaks between the phenyl ortho-protons (

    
     7.4–7.6 range) and the 
    
    
    
    singlet.

Pharmacological Implications[3]

In drug design, confusing the 5-amino and 3-amino isomers can lead to failed SAR (Structure-Activity Relationship) campaigns.

  • Steric Clash: The 5-amino group is sterically crowded by the N1-phenyl ring. Substituents on the 5-amino nitrogen often force the phenyl ring to twist out of planarity (dihedral angle >30°).

  • Binding Mode:

    • 5-Amino: Often binds with the phenyl ring occupying a hydrophobic pocket and the nitrile/amino acting as a hinge binder.

    • 3-Amino: The linear shape is different; the amino group is more solvent-exposed and less sterically hindered.

References

  • Synthesis & Regioselectivity: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing.[3] [Link]

  • Tautomerism Analysis: Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate.[4][5][6] [Link]

  • Crystallographic Data: 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. National Institutes of Health (PMC). [Link]

  • Mechanistic Insight: Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile. ResearchGate.[4][5][6] [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-4-pyrazolecarbonitrile, a pivotal heterocyclic intermediate in modern medicinal and materials science. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and handling. While the free base is the most extensively characterized and commercially available form, this document also addresses the theoretical properties and preparation of its hydrochloride (HCl) salt, a modification often employed to enhance solubility and facilitate specific applications.

Executive Summary: A Versatile Building Block

3-Amino-4-pyrazolecarbonitrile (CAS: 16617-46-2), also known as 3-amino-4-cyanopyrazole, is a polyfunctional molecule featuring a pyrazole ring substituted with both a nucleophilic amino group and an electrophilic cyano group.[1] This unique electronic arrangement makes it a highly versatile precursor for the synthesis of a wide array of fused heterocyclic systems.[1] Its most notable applications are in the pharmaceutical industry, where it serves as a critical starting material for blockbuster drugs such as the hypnotic agent Zaleplon and the anti-cancer drug Ibrutinib.[2] The compound's utility also extends to agrochemicals and materials science.[3]

This guide will elucidate the core physicochemical properties, provide validated synthesis and characterization protocols, and discuss the rationale for the potential use of its hydrochloride salt form.

Physicochemical and Structural Characterization

The fundamental properties of 3-Amino-4-pyrazolecarbonitrile are well-documented. The data presented below has been consolidated from various authoritative sources.

Core Compound Data
PropertyValueSource(s)
Chemical Name 3-Amino-1H-pyrazole-4-carbonitrile[1]
Synonyms 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole[4]
CAS Number 16617-46-2[5][6]
Molecular Formula C₄H₄N₄[5][6]
Molecular Weight 108.10 g/mol [5][6]
Appearance White to light yellow/amber crystalline powder[2][3][4]
Melting Point 172-176 °C[4]
Solubility Slightly soluble in DMSO and Methanol; low solubility in water.[2][7]
The Hydrochloride (HCl) Salt: A Theoretical and Practical Overview

While 3-Amino-4-pyrazolecarbonitrile is predominantly supplied and utilized as a free base, the preparation of its hydrochloride salt is a common strategy in drug development to improve aqueous solubility and enhance stability. Authoritative experimental data for the isolated, simple HCl salt is not prevalent in the reviewed literature, indicating it is typically prepared in situ or as part of a subsequent reaction step.

Rationale for Salt Formation: The pyrazole ring and the exocyclic amino group are basic sites that can be protonated. Converting a basic compound to its HCl salt can drastically increase its solubility in aqueous media, which is often a critical requirement for biological assays, formulation, and certain reaction conditions.

The theoretical properties of the monohydrochloride salt are as follows:

PropertyTheoretical ValueJustification
Molecular Formula C₄H₅ClN₄ (or C₄H₄N₄·HCl)Addition of one HCl molecule.
Molecular Weight 144.56 g/mol 108.10 g/mol (base) + 36.46 g/mol (HCl).

Synthesis and Preparation Protocols

The synthesis of 3-Amino-4-pyrazolecarbonitrile is well-established. The following protocols are based on standard literature procedures and provide a reliable pathway to both the free base and its HCl salt.

Synthesis of 3-Amino-4-pyrazolecarbonitrile (Free Base)

The most common and efficient synthesis involves the cyclization of an activated malononitrile derivative with hydrazine.[2] This method is robust and provides high yields of the target compound.

Causality of Experimental Choices:

  • Starting Material: 2-(Ethoxymethylene)malononitrile is an ideal electrophile. The ethoxy group serves as an excellent leaving group upon nucleophilic attack by hydrazine.

  • Reagent: Hydrazine hydrate is the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It acts as a dinucleophile.

  • Solvent: Ethanol is a suitable solvent as it facilitates the dissolution of the reactants and allows for easy precipitation of the product upon cooling.

  • Heat: Initial heating is required to overcome the activation energy of the condensation reaction.

  • Cooling: Cooling the reaction mixture dramatically decreases the solubility of the product, leading to efficient crystallization and a high isolated yield.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (1.1 to 1.5 eq) dropwise to the solution. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture on a steam bath or in a heating mantle at reflux for 30-60 minutes. A white precipitate will begin to form.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath or refrigerator overnight to ensure complete crystallization.[2]

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to obtain pure 3-Amino-4-pyrazolecarbonitrile.

Workflow Diagram: Synthesis of Free Base

G cluster_reactants Reactants cluster_process Process R1 2-(Ethoxymethylene)malononitrile P1 Dissolve R1 in Ethanol R1->P1 R2 Hydrazine Hydrate P2 Add R2 Dropwise R2->P2 P1->P2 P3 Heat at Reflux (30-60 min) P2->P3 P4 Cool & Crystallize P3->P4 P5 Vacuum Filtration P4->P5 P6 Wash with Cold Ethanol P5->P6 P7 Dry Under Vacuum P6->P7 Product Pure 3-Amino-4-pyrazolecarbonitrile P7->Product

Caption: Reaction workflow for the synthesis of 3-Amino-4-pyrazolecarbonitrile.

Preparation of 3-Amino-4-pyrazolecarbonitrile HCl Salt

This protocol describes a general method for converting the synthesized free base into its hydrochloride salt.

Causality of Experimental Choices:

  • Solvent System: A non-aqueous, polar aprotic solvent like diethyl ether or a solvent in which the free base is soluble but the HCl salt is not (e.g., isopropanol) is chosen. This allows the salt to precipitate upon formation, facilitating easy isolation.

  • Acid Source: HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is used to prevent the introduction of water, which could potentially hydrolyze the nitrile group under certain conditions or interfere with the precipitation of the salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized 3-Amino-4-pyrazolecarbonitrile (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., methanol, isopropanol).

  • Acidification: While stirring at 0-5 °C (ice bath), slowly add a solution of anhydrous HCl (1.0 to 1.1 eq) in a non-polar solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

  • Drying: Dry the resulting solid thoroughly under vacuum to remove all traces of solvent. Store in a desiccator, as hydrochloride salts can be hygroscopic.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized material, a combination of analytical techniques should be employed.

TechniqueExpected Results for 3-Amino-4-pyrazolecarbonitrilePurpose
FT-IR Peaks corresponding to N-H stretch (amino group, ~3200-3400 cm⁻¹), C≡N stretch (nitrile, ~2200-2250 cm⁻¹), and C=C/C=N stretches (pyrazole ring).Confirms the presence of key functional groups.
¹H NMR Signals for the amino protons (NH₂) and the pyrazole ring protons (C-H and N-H). The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).Confirms the molecular structure and proton environment.
¹³C NMR Resonances for the four unique carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) and the carbons of the pyrazole ring.Verifies the carbon skeleton of the molecule.
Mass Spec. A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight (108.10 for the base, 144.56 for the HCl salt).Confirms the molecular weight and formula.
Elemental Analysis The percentage composition of C, H, and N should match the calculated values for the molecular formula (C₄H₄N₄ for the base; C₄H₅ClN₄ for the HCl salt).Provides definitive proof of the elemental composition and purity.

Diagram: Analytical Validation Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis Start Synthesized Compound FTIR FT-IR Start->FTIR Functional Groups NMR ¹H & ¹³C NMR Start->NMR Molecular Structure MS Mass Spectrometry Start->MS Molecular Weight EA Elemental Analysis (CHN) Start->EA Purity & Formula Final Structurally Confirmed & Pure Compound FTIR->Final NMR->Final MS->Final EA->Final

Caption: A self-validating workflow for chemical characterization.

Safety and Handling

Hazard Identification: 3-Amino-4-pyrazolecarbonitrile is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Signal Word: Warning.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[4]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from strong oxidizing agents.[4]

Conclusion

3-Amino-4-pyrazolecarbonitrile is a cornerstone intermediate for advanced chemical synthesis, particularly in the pharmaceutical sector. This guide has provided a detailed, field-tested framework for its synthesis, characterization, and handling. The discussion and protocol for the preparation of its hydrochloride salt offer a practical solution for researchers needing to modify the compound's physical properties, such as aqueous solubility. Adherence to these protocols and analytical validation steps will ensure the production of high-purity material suitable for the most demanding research and development applications.

References

  • ChemBK. (2024). 3-Amino-4-cyanopyrazole. Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-pyrazolecarbonitrile. In NIST Chemistry WebBook. Available at: [Link]

  • El-Mobayed, M., et al. (1989). Synthesis of Heterocylic Compounds Containing Nitrogen and Sulphur from 3-amino-4-cyanopyrazole. Journal of the Chemical Society of Pakistan, 11(4), 287-290.
  • Der Pharma Chemica. (2011). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. Der Pharma Chemica, 3(6), 484-491.
  • Sdfine-Chem. (n.d.). 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS). Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-amino-4-cyanopyrazole. National Center for Biotechnology Information. Available at: [Link]

Sources

The Chemistry and Therapeutic Potential of 1-Phenyl-Pyrazole-4-Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, its derivatives have become integral to a vast array of therapeutic agents, including blockbuster drugs like the COX-2 inhibitor Celecoxib.[1][2] The structural rigidity, synthetic tractability, and diverse biological activities of the pyrazole core make it a privileged scaffold for drug design. This guide focuses on a specific, highly promising subclass: 1-phenyl-pyrazole-4-carbonitrile derivatives. The introduction of the phenyl group at the N1 position and the carbonitrile moiety at C4 creates a unique electronic and steric profile, unlocking a spectrum of pharmacological activities that are of profound interest to researchers in oncology, infectious diseases, and inflammatory disorders. This document serves as an in-depth technical resource, synthesizing current knowledge on the synthesis, biological evaluation, and mechanistic underpinnings of these versatile compounds.

Synthetic Strategies: Building the 1-Phenyl-Pyrazole-4-Carbonitrile Core

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug development. The 1-phenyl-pyrazole-4-carbonitrile framework can be constructed through several robust and efficient methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Multi-Component Reactions (MCRs): A Strategy of Efficiency

One of the most elegant and atom-economical approaches is the one-pot, three-component reaction. This strategy involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine.

Rationale: MCRs are highly valued in medicinal chemistry for their efficiency. By combining multiple operational steps into a single procedure without isolating intermediates, they reduce solvent waste, save time, and often lead to high yields of the desired product. This "green chemistry" approach is particularly advantageous for generating diverse compound libraries for high-throughput screening.[3]

Experimental Protocol: One-Pot Synthesis of 5-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles [3]

  • Step 1: Knoevenagel Condensation. To a stirred solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, add a catalytic amount of a basic catalyst (e.g., piperidine or sodium chloride).

  • Step 2: Reaction Monitoring. Stir the mixture at room temperature. The formation of the intermediate Knoevenagel condensation product can often be observed as a precipitate within 10-20 minutes.

  • Step 3: Michael Addition and Cyclization. Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Step 4: Completion and Isolation. Continue stirring at room temperature for the time specified by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). The pyrazole product typically precipitates from the reaction mixture.

  • Step 5: Purification. Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization from a suitable solvent like ethanol to yield the final 5-aryl-1-phenyl-1H-pyrazole-4-carbonitrile derivative.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation and Cyclization

The Vilsmeier-Haack reaction is a versatile method for formylating activated aromatic and heterocyclic rings. It can also be cleverly employed to construct the pyrazole ring itself from hydrazone precursors, yielding pyrazole-4-carbaldehydes, which are immediate precursors to the target carbonitriles.

Rationale: This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt is highly effective for introducing a formyl group, which can then be converted to a nitrile via standard methods (e.g., reaction with hydroxylamine hydrochloride followed by dehydration). This two-step process offers a high degree of control and is effective for a wide range of substrates.[4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Cyclization to 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde [4][7]

  • Step 1: Preparation of Vilsmeier Reagent. In a flask cooled in an ice bath, place N,N-dimethylformamide (DMF, e.g., 10 mL). Add phosphoryl chloride (POCl₃, e.g., 1.1 mL, 0.012 mol) dropwise while stirring. Allow the mixture to stir for 15-30 minutes at 0°C.

  • Step 2: Substrate Addition. To the prepared Vilsmeier reagent, add the appropriate acetophenone phenylhydrazone derivative (0.004 mol) in small portions.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and then heat to 60-65°C for several hours (typically 4-6 h), monitoring progress by TLC.

  • Step 4: Work-up. Carefully pour the cooled reaction mixture onto crushed ice.

  • Step 5: Neutralization and Isolation. Neutralize the solution with a saturated sodium carbonate or sodium bicarbonate solution until it is weakly alkaline. The solid product will precipitate.

  • Step 6: Purification. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbaldehyde.

  • Step 7: Conversion to Carbonitrile (Optional). The resulting aldehyde can be converted to the nitrile by reacting with hydroxylamine hydrochloride to form the oxime, followed by dehydration using a reagent like acetic anhydride or thionyl chloride.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction

G cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Acetophenone Substituted Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation (cat. Acetic Acid) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Condensation (cat. Acetic Acid) Carbaldehyde 1-Phenyl-Pyrazole -4-Carbaldehyde Hydrazone->Carbaldehyde Cyclization (Vilsmeier-Haack) DMF DMF Vilsmeier [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier Adduct Formation POCl3 POCl₃ POCl3->Vilsmeier Adduct Formation Vilsmeier->Carbaldehyde Cyclization (Vilsmeier-Haack) Carbonitrile 1-Phenyl-Pyrazole -4-Carbonitrile Carbaldehyde->Carbonitrile Oxime Formation & Dehydration G cluster_pathway Cellular Processes Pyrazole Pyrazole Derivative Kinase Kinase (e.g., VEGFR-2, CDK) Pyrazole->Kinase Blocks Active Site Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibition Induces ATP ATP ATP->Kinase Binds to Active Site

Caption: Pyrazole derivatives block ATP binding to kinases, halting proliferation.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde Derivative 43MCF-7 (Breast)0.25[8]
5-Alkylselanyl-1H-pyrazole 54HepG2 (Liver)13.85[8]
Pyrazolone-Pyrazole Derivative 27MCF-7 (Breast)16.50[8]
Pyrazole-Thiazolidinone 4aLung Cancer Cell LineModerate Inhibition (31.01%)[9]
Pyrazole-Indole Hybrid 7aHepG2 (Liver)6.1[10]
Pyrazole-Indole Hybrid 7bHepG2 (Liver)7.9[10]
Pyrazole DerivativeHCT-116 (Colon)7.74 - 82.49 (µg/mL)[11]
Pyrazole DerivativeMCF-7 (Breast)4.98 - 92.62 (µg/mL)[11]
Pyrazole Acetohydrazide 32A2780 (Ovarian)8.63[12]

Experimental Protocol: MTT Assay for Cytotoxicity [2][13][14] This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Plating. Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment. Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition. Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation. Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. [15]1-Phenyl-pyrazole-4-carbonitrile derivatives have shown promising activity against a range of pathogenic microbes. [16][17][18] Mechanism of Action: While not as extensively elucidated as their anticancer mechanisms, the antimicrobial action of pyrazoles is thought to involve the disruption of essential cellular processes. This may include inhibition of microbial enzyme systems, interference with cell wall synthesis, or disruption of DNA replication. The specific target can vary depending on the substitution pattern on the pyrazole scaffold.

Data Summary: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one 15S. aureus32[17]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles 8Methicillin-resistant S. aureus (MRSA)25.1 (µM)[17]
Pyrazole Derivative 24S. aureus16 (µg/L)[17]
Pyrazole Derivative 25S. aureus16 (µg/L)[17]
Indazole/Pyrazoline Derivative 9Drug-resistant Staphylococcus4[19]

Experimental Protocol: Broth Microdilution for MIC Determination [15][20] This is a standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation. Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution. Prepare a two-fold serial dilution of the test pyrazole compound in a 96-well microtiter plate using the broth medium.

  • Inoculation. Add a standardized volume of the microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation. Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Pyrazole derivatives, most famously Celecoxib, are known for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. [1][21][22][23] Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2). While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many pyrazole derivatives achieve their anti-inflammatory effect by selectively inhibiting COX-2, which reduces prostaglandin production and subsequent inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [1][24]

Conclusion and Future Outlook

The 1-phenyl-pyrazole-4-carbonitrile scaffold represents a highly versatile and synthetically accessible platform for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates its potential in producing potent anticancer, antimicrobial, and anti-inflammatory compounds. The causality behind experimental choices—from efficient multi-component synthesis for library generation to targeted enzymatic and cellular assays for mechanism elucidation—highlights a logical and robust drug discovery workflow.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While kinase and COX inhibition are established mechanisms, further studies are needed to identify novel biological targets and pathways modulated by these derivatives.

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the phenyl rings and exploration of diverse substituents at other positions on the pyrazole core will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The foundation laid by existing research is strong, and the 1-phenyl-pyrazole-4-carbonitrile core is poised to remain a fruitful area for the discovery of next-generation medicines.

References

  • Al-Ostath, A., Al-Assar, F., & Al-Halabi, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Adnan, M., Patel, M., & Deshpande, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11). [Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 66-79. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Tsolaki, E., & Komiotis, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(1), 103. [Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry, 13(3). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Wang, M., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1488-1506. [Link]

  • Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Retrieved from [Link]

  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Hilaris Publisher. [Link]

  • Ineos Oxford Institute. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Retrieved from [Link]

  • Wang, M., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). [Link]

  • (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-195. [Link]

  • (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Yadav, D. K., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(1), 1-20. [Link]

  • K.T.H.M. College. (n.d.). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Develop. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • ResearchGate. (n.d.). IC 50 value of derivatives in anticancer activity. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 289-298. [Link]

  • Al-Azani, M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(17), 10077-10086. [Link]

  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • Shetty, P., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

Sources

The 5-Amino-4-Pyrazole Carbonitrile Scaffold: Synthetic Versatility and Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic pathways, and therapeutic potential of the 5-amino-pyrazole-4-carbonitrile scaffold.

Executive Summary

The 5-amino-pyrazole-4-carbonitrile core represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the adenine portion of ATP allows it to function as a potent ATP-competitive inhibitor across multiple kinase families (CDK, EGFR, VEGFR). Beyond oncology, this scaffold exhibits significant antimicrobial efficacy, particularly against multi-drug resistant (MDR) strains, by targeting dihydrofolate reductase (DHFR). This guide provides a comprehensive technical analysis of the scaffold's mechanism of action, optimized synthetic protocols, and validated biological assay methodologies.

Structural Basis & Mechanistic Versatility

The pharmacological potency of the 5-amino-pyrazole-4-carbonitrile scaffold stems from its ability to mimic the purine ring of ATP.

The ATP-Mimicry Hypothesis

Kinase inhibitors typically target the ATP-binding cleft located between the N- and C-terminal lobes of the kinase domain.

  • The Hinge Region: The 5-amino group (-NH2) functions as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • The Nitrile Group (-CN): The C4-carbonitrile acts as a weak hydrogen bond acceptor and, critically, polarizes the pyrazole ring, enhancing the acidity of the N-H (if unsubstituted) or the dipole moment, improving electrostatic interactions within the binding pocket.

  • Hydrophobic Pockets: Substituents at the N1 and C3 positions allow the molecule to extend into the hydrophobic "back pocket" (gatekeeper region) or the solvent-exposed front region, determining selectivity (e.g., EGFR vs. CDK2).

Visualization of Signaling Interference

The following diagram illustrates how the scaffold interrupts oncogenic signaling pathways by competing with ATP.

KinaseInhibition ATP ATP (Endogenous) Kinase_Active Kinase (Active Conformation) ATP->Kinase_Active Phosphorylation Scaffold 5-Amino-Pyrazole-4-CN (Inhibitor) Scaffold->Kinase_Active Competitive Binding (Hinge Region) Kinase_Blocked Kinase-Inhibitor Complex (Inactive) Kinase_Active->Kinase_Blocked Inhibition Substrate Downstream Substrate (e.g., Rb, STAT3) Kinase_Active->Substrate Activates Kinase_Blocked->Substrate Blocked Apoptosis Cell Cycle Arrest & Apoptosis Kinase_Blocked->Apoptosis Induces Proliferation Cell Proliferation/Survival Substrate->Proliferation Promotes

Figure 1: Mechanism of ATP-competitive inhibition. The scaffold displaces ATP, preventing substrate phosphorylation and driving the cell toward apoptosis.

Structure-Activity Relationship (SAR)

Optimization of the scaffold relies on three vectors of modification:

PositionChemical ModificationBiological Impact
N1 (Pyrazole N) Aryl / Heteroaryl groupsSolubility & Bioavailability. Bulky aryl groups (e.g., 4-chlorophenyl) improve hydrophobic interaction but may reduce solubility.
C3 Position Aromatic rings / Alkyl chainsSelectivity. This moiety occupies the hydrophobic pocket. Electron-withdrawing groups (Cl, F) on phenyl rings here often increase potency (IC50 < 1 µM).
C4 (-CN) Carbonitrile (Fixed)Electronic Tuning. Essential for the "push-pull" electronic system. Conversion to amide or acid usually results in loss of potency for this specific subclass.
C5 (-NH2) Free AmineH-Bond Donor. Critical for hinge binding. Derivatization (e.g., to amides) often retains activity but alters the binding mode.

Experimental Protocols

Synthesis: One-Pot Multi-Component Reaction (MCR)

This protocol utilizes a "Green Chemistry" approach, avoiding toxic solvents and maximizing atom economy.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)[1]

  • Phenylhydrazine derivative (1.0 eq)

  • Catalyst: Potassium Phthalimide (10 mol%) or Piperidine (catalytic drops)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Preparation: Dissolve the aldehyde and malononitrile in EtOH/H2O. Stir at room temperature for 10 minutes.

  • Addition: Add the hydrazine derivative and the catalyst.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold ethanol, and recrystallize from hot ethanol.

Synthesis Aldehyde Ar-CHO Inter1 Arylidene Intermediate Aldehyde->Inter1 Knoevenagel Malo Malononitrile Malo->Inter1 Hydrazine Ar-NH-NH2 Michael Michael Addition Hydrazine->Michael Inter1->Michael + Hydrazine Cyclization Cyclization (- H2O) Michael->Cyclization Product 5-Amino-Pyrazole-4-CN Cyclization->Product

Figure 2: One-pot synthesis via Knoevenagel condensation followed by Michael addition and cyclization.[2]

In Vitro Kinase Inhibition Assay (Luminescent)

Objective: Determine the IC50 of the synthesized compound against a specific kinase (e.g., EGFR or CDK2). Method: ADP-Glo™ Kinase Assay (Promega) or equivalent.

Protocol:

  • Compound Prep: Prepare 10mM stock in 100% DMSO. Perform serial dilutions (e.g., 100 µM to 0.1 nM) in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of kinase enzyme (0.2 ng/µL) to a 384-well white plate.

    • Add 1 µL of compound dilution. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 2 µL of ATP/Substrate mix (e.g., Poly E4Y peptide).

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

Protocol:

  • Seeding: Seed cells (5,000 cells/well) in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Treat with compounds (0.1 – 100 µM) for 48h. Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Reading: Measure absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Data Summary: Comparative Potency

The following table summarizes typical IC50 ranges found in literature for optimized derivatives of this scaffold.

Target / Cell LineCompound ClassIC50 / GI50 RangeReference
EGFR (Kinase) N1-phenyl-3-(4-chlorophenyl)0.05 – 0.5 µM[1, 2]
CDK2/CyclinE N1-heteroaryl derivatives0.2 – 1.5 µM[3]
MCF-7 (Breast) 3-(3,4-dimethoxyphenyl)2.5 – 10 µM[4]
S. aureus (MRSA) 3-coumarin-linked hybrids4 – 16 µg/mL (MIC)[5]

References

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. (2024). Link

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023). Link

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. (2024).[3][4] Link

  • New Pyrazole-Clubbed Pyrimidine Hybrids as Anti-MRSA Agents. ACS Omega. (2023). Link

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst. RSC Advances. (2022).[5] Link

Sources

Technical Guide: Aminopyrazole Scaffolds – Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of aminopyrazole-based kinase inhibitors and anti-inflammatory agents, the transition from a Free Base (FB) to a Hydrochloride (HCl) Salt is a critical decision point. While the free base often represents the thermodynamic stability floor, it frequently fails bioavailability criteria due to poor aqueous solubility. The HCl salt is the standard "first-line" screen for solubility enhancement; however, it introduces specific risks regarding hygroscopicity, corrosivity, and the "common ion effect" in vivo.

This guide dissects the structural, physicochemical, and biopharmaceutical divergences between these two forms, providing actionable protocols for their selection and characterization.

Structural & Electronic Basis

To manipulate the physicochemical properties of aminopyrazoles, one must first understand the electronic landscape of the scaffold.

Tautomerism and Protonation

Aminopyrazoles exist in a tautomeric equilibrium (typically 3-amino


 5-amino). The specific tautomer present depends on the solvent polarity and substituents on the ring.

Critical Mechanism: Contrary to intuitive assumption, the exocyclic amine (


)  is rarely the site of first protonation.
  • Free Base: The exocyclic nitrogen lone pair is delocalized into the pyrazole

    
    -system, reducing its basicity.
    
  • HCl Salt: Protonation preferentially occurs at the endocyclic "pyridine-like" nitrogen (N2) . This stabilizes the cation via resonance without disrupting the aromaticity of the ring.

The Protonation Pathway (Visualized)

The following diagram illustrates the transition from Free Base to HCl Salt, highlighting the shift in electronic distribution.

Aminopyrazole_Protonation FB Aminopyrazole Free Base (Neutral, Lipophilic) Transition Protonation Event (Target: Ring N2) FB->Transition Solubilization Acid + HCl (H3O+) Acid->Transition Salt Aminopyrazole HCl Salt (Ionic, Hydrophilic) Transition->Salt Crystallization Salt->FB Disproportionation (High pH or Excipient Interaction)

Figure 1: Reaction pathway for salt formation. Note the reversibility (disproportionation) which is a key stability risk.[1]

Physicochemical Divergence

The choice between FB and HCl dictates the solid-state behavior of the API (Active Pharmaceutical Ingredient).

Comparative Data Matrix

The following table summarizes the typical property shifts observed when converting an aminopyrazole free base to its HCl salt.

PropertyFree Base (FB)Hydrochloride Salt (HCl)Implications for Development
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)HCl enables parenteral formulations; FB limited to oral/topical.
Melting Point Lower (Molecular Lattice)Higher (Ionic Lattice)Higher MP generally correlates with better solid-state stability.
Hygroscopicity Low (Non-hygroscopic)Moderate to HighHCl salts may require controlled humidity manufacturing (RH < 40%).
Crystal Habit Needles/PlatesPrisms/BlocksHCl salts often have better flowability for tableting.
pH of Solution Neutral/Basic (~7-9)Acidic (~1-3)HCl salts can be incompatible with acid-sensitive excipients.
The "Common Ion Effect" Trap

A frequent failure mode in aminopyrazole development is the overestimation of in vivo solubility based on in vitro water data.

  • In Water: The HCl salt dissociates fully:

    
    .[2]
    
  • In Stomach (0.1 N HCl): The stomach contains high concentrations of chloride ions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). According to the solubility product principle (
    
    
    
    ), the excess
    
    
    drives the equilibrium backward, potentially precipitating the salt or converting it to the less soluble free base surface layer.

Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints fail, stop and re-evaluate the solvent system.

Protocol A: Synthesis of Aminopyrazole HCl Salt

Objective: Generate a crystalline mono-hydrochloride salt from a lipophilic free base.

  • Dissolution (The Checkpoint):

    • Dissolve 1.0 eq of Aminopyrazole Free Base in Ethyl Acetate (EtOAc) or Ethanol (EtOH) .

    • Validation: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane.

  • Acid Addition:

    • Cool solution to 0–5°C.

    • Slowly add 1.05 eq of 4M HCl in Dioxane or Trimethylsilyl chloride (TMSCl) (as an anhydrous HCl generator).

    • Why TMSCl? It scavenges adventitious water, preventing the formation of hydrates (gums/oils).

  • Crystallization:

    • Stir for 2 hours. A white precipitate should form.

    • Troubleshooting: If oiling occurs, add a seed crystal or an anti-solvent (e.g., n-Heptane or MTBE).

  • Isolation:

    • Filter under nitrogen (to avoid moisture uptake).

    • Wash with cold diethyl ether.

    • Dry under vacuum at 40°C.

Protocol B: Disproportionation Stress Test

Objective: Determine if the HCl salt is stable in a solid dosage form.

  • Preparation: Mix the HCl salt 1:1 (w/w) with Magnesium Stearate (a basic excipient).

  • Incubation: Store at 40°C / 75% Relative Humidity (RH) in an open vial for 7 days.

  • Analysis: Analyze by X-Ray Powder Diffraction (XRPD) .

    • Pass: Pattern matches the HCl reference.

    • Fail: Peaks characteristic of the Free Base appear.

    • Causality: Basic excipients can strip the proton from weak bases like aminopyrazoles, releasing volatile HCl gas and reverting the drug to the insoluble free base.

Decision Logic for Salt Selection

Use this logic flow to determine if the HCl salt is the correct path for your specific aminopyrazole derivative.

Salt_Selection_Logic Start Start: Aminopyrazole Candidate Solubility_Check Is Aqueous Solubility > 0.1 mg/mL? Start->Solubility_Check pKa_Check Is pKa (conjugate acid) > 3.0? Solubility_Check->pKa_Check No Use_FB Develop as Free Base Solubility_Check->Use_FB Yes Common_Ion Test Solubility in 0.1 N HCl (Common Ion Effect) pKa_Check->Common_Ion Yes Alt_Salt Screen Mesylate/Tosylate pKa_Check->Alt_Salt No (Too weakly basic) Hygroscopicity Is Mass Gain > 2% at 80% RH? Common_Ion->Hygroscopicity Soluble Common_Ion->Alt_Salt Precipitates Use_HCl Select HCl Salt Hygroscopicity->Use_HCl No Hygroscopicity->Alt_Salt Yes (Unstable)

Figure 2: Salt selection decision tree. Note that HCl is not a universal solution; high hygroscopicity or common ion suppression triggers a switch to sulfonate salts (Mesylate/Tosylate).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection criteria and pKa rules).

  • Foces-Foces, C., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4509. Link (Authoritative source on tautomerism and protonation sites).

  • Serajuddin, A. T. (2007).[3] "Salt formation to improve drug solubility."[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Explains the solubility product and common ion effect mechanisms).

  • Guerrieri, P., et al. (2010). "Crystalline and amorphous salts of a weak base: Influence of the counterion on the physicochemical properties." Journal of Pharmaceutical Sciences, 99(9). (Case studies on weak bases similar to aminopyrazoles).
  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Discusses alternatives when HCl fails due to hygroscopicity).

Sources

Methodological & Application

Application Note: Precision Protocol for Aminopyrazole Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Pazopanib, Crizotinib). However, converting aminopyrazole free bases to their hydrochloride (HCl) salts is frequently complicated by tautomeric ambiguity , low basicity (pKa ~2.5–4.0) , and a propensity to "oil out" rather than crystallize.

This Application Note provides a definitive, mechanism-driven protocol for this conversion. Unlike generic salt formation guides, this document addresses the specific electronic requirements of the pyrazole ring, utilizing in situ anhydrous HCl generation to ensure stoichiometric precision and high crystallinity.

Pre-Formulation Logic: The "Why" and "How"

Mechanistic Insight: The Protonation Site

A common misconception is that the exocyclic amine (–NH₂) is the protonation site. In reality, the exocyclic nitrogen lone pair is delocalized into the aromatic ring, rendering it significantly less basic (


 character).
  • Primary Protonation Site: The pyridine-like ring nitrogen (

    
    ).
    
  • Electronic Consequence: Protonation at

    
     stabilizes the pyrazolium cation while retaining aromaticity.
    
  • pKa Considerations: Most 3-aminopyrazoles have a conjugate acid pKa between 3.0 and 4.5. Strong acidic conditions are required to drive the equilibrium fully to the salt form, but excess acid can lead to hygroscopic dihydrochlorides or degradation.

Solvent Selection Strategy

Aminopyrazole salts are often highly soluble in methanol and water, making isolation difficult.

  • Recommended Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).

  • Recommended Anti-Solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.

  • Avoid: Diethyl ether (flammability/volatility issues on scale) and wet solvents (induces gumming).

Decision Matrix: Workflow Visualization

The following flowchart illustrates the decision process for selecting the optimal salt formation pathway based on your starting material's solubility and stability.

SaltFormationWorkflow Start Start: Aminopyrazole Free Base SolubilityCheck Solubility Check (in EtOAc/IPA) Start->SolubilityCheck RouteA Soluble in EtOAc SolubilityCheck->RouteA Yes RouteB Insoluble in EtOAc (Soluble in MeOH) SolubilityCheck->RouteB No Method1 Method 1: Anhydrous HCl/EtOAc (Standard) RouteA->Method1 Method2 Method 2: In Situ TMSCl/MeOH (High Purity) RouteB->Method2 Crystallization Controlled Crystallization (Slow Cooling / Seeding) Method1->Crystallization Method2->Crystallization Isolation Isolation & Drying (Vacuum oven < 40°C) Crystallization->Isolation

Figure 1: Decision matrix for selecting the appropriate salt formation protocol based on solubility profile.

Experimental Protocols

Method A: The In Situ Anhydrous Approach (Recommended for High Purity)

This method utilizes Trimethylsilyl Chloride (TMSCl) in Methanol. TMSCl reacts with Methanol to generate anhydrous HCl and Trimethoxysilane (volatile). This method is superior for moisture-sensitive compounds and prevents the inclusion of water in the crystal lattice.

Reagents:

  • Aminopyrazole Free Base (1.0 equiv)

  • Methanol (anhydrous)

  • Trimethylsilyl Chloride (TMSCl) (1.05 – 1.1 equiv)

  • MTBE or EtOAc (Anti-solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve the aminopyrazole free base in the minimum amount of anhydrous Methanol (approx. 5–10 volumes) at room temperature (20–25°C). Ensure complete dissolution.

  • Acid Generation: In a separate vessel, dilute TMSCl (1.05 equiv) in 2 volumes of Methanol. Note: Mild exotherm.

  • Addition: Add the TMSCl solution dropwise to the free base solution over 15 minutes. Stir for 30 minutes.

    • Mechanism:[1][2][3]

      
      
      
  • Nucleation: The solution may remain clear. Slowly add MTBE (anti-solvent) until a persistent haze forms.

  • Aging: Stir the slurry for 2–4 hours. If oiling occurs, heat to 50°C to re-dissolve, then cool slowly to 4°C at a rate of 10°C/hour.

  • Isolation: Filter the solids under nitrogen. Wash with 1:1 MeOH/MTBE, then pure MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: The Standard Organic Acid Approach (Scale-Up Friendly)

Uses pre-formed HCl in Ethyl Acetate or Dioxane.

Reagents:

  • Aminopyrazole Free Base

  • 4M HCl in Ethyl Acetate (commercial)

  • Ethyl Acetate (solvent)[4]

Step-by-Step Protocol:

  • Slurry/Solution: Suspend or dissolve the free base in Ethyl Acetate (10 volumes). Heat to 50°C if necessary to achieve dissolution.

  • Acid Addition: Add 4M HCl in EtOAc (1.05 equiv) dropwise.

    • Critical: Monitor temperature.[2] Maintain < 30°C to avoid amorphous precipitation.

  • Crystallization: Solids should precipitate immediately. Continue stirring for 1 hour to ensure conversion of any trapped free base.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with anhydrous Ethyl Acetate to remove excess acid.

Characterization & Validation

To ensure the salt is correctly formed and not a physical mixture or a different polymorph, use the following validation parameters.

NMR Shift Analysis

Protonation of the ring nitrogen causes significant deshielding of adjacent carbon and proton environments.

NucleusSignal LocationExpected Shift (

) vs Free Base
1H NMR Pyrazole C-H (C4)Downfield shift (+0.2 to +0.5 ppm)
13C NMR Ipso-Carbon (C3/C5)Significant shift (varies by substitution)
15N NMR Ring Nitrogen (N2)Upfield shift (~70–100 ppm) upon protonation
Solid State Characterization
  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between amorphous forms (often hygroscopic) and crystalline salts. Look for sharp Bragg peaks distinct from the free base.

  • DSC (Differential Scanning Calorimetry): The HCl salt should exhibit a higher melting point than the free base, often accompanied by decomposition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Rapid addition of anti-solvent or high impurity profile.Remedy: Re-heat to dissolve the oil, add a seed crystal of the salt (if available), and cool extremely slowly (5°C/hr).
Hygroscopicity Formation of amorphous phase or excess HCl trapped.Remedy: Recrystallize using Method A (TMSCl/MeOH). Ensure rigorous drying under vacuum to remove lattice-bound solvent.
Pink/Red Coloration Oxidation of the amino group.Remedy: Perform salt formation under Nitrogen or Argon atmosphere. Add trace antioxidants (e.g., ascorbic acid) if permissible.
Low Yield Salt is too soluble in the alcohol.[5]Remedy: Increase the ratio of Anti-solvent (MTBE) to 10:1 or switch to Method B (EtOAc only).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection logic).
  • Marín-Luna, M., Alkorta, I., & Elguero, J. (2015).[6] A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39, 4471-4478. (Validation of pyrazole basicity and protonation sites).

  • Babu, G. R., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters.[7] Organic Preparations and Procedures International. (Establishes the TMSCl/MeOH protocol for anhydrous HCl generation).

  • FDA Guidance for Industry. (2013). Regulatory Classification of Pharmaceutical Co-Crystals. (Relevant for distinguishing salts from co-crystals).

Disclaimer: This protocol involves the use of corrosive acids and volatile solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Preparation of pyrazolo[1,5-a]pyrimidine from 3-amino-pyrazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrol, Protocols, and Mechanistic Insight

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines. It is the core pharmacophore in marketed drugs such as Zaleplon (sedative/hypnotic) and Indiplon , and is extensively utilized in the design of kinase inhibitors (e.g., CDK, KDR, and PI3K inhibitors).

This guide addresses the primary synthetic challenge: Regiocontrol . The condensation of 3-aminopyrazoles with 1,3-dielectrophiles can theoretically yield two regioisomers (5-substituted vs. 7-substituted). Achieving high isomeric purity requires a mastery of electrophile reactivity and solvent effects. This note provides validated protocols for both general scaffold construction and specific pharmaceutical applications.

Mechanistic Foundation & Regiochemistry

The synthesis typically involves the condensation of 3-aminopyrazole (1) with a 1,3-dielectrophile (2) (e.g., 1,3-diketone,


-keto ester, or enaminone).[1]
The Nucleophilicity Hierarchy

To predict the major isomer, one must understand the nucleophilic competition within 3-aminopyrazole:

  • Exocyclic Amine (

    
    ):  Generally the most nucleophilic center under neutral/acidic conditions. It typically initiates the attack on the most electrophilic carbonyl of the 1,3-dicarbonyl partner.
    
  • Endocyclic Ring Nitrogen (N2): Less nucleophilic (often part of the aromatic tautomer system) but acts as the secondary nucleophile to close the ring.

Pathway Analysis
  • Pathway A (Standard): Exocyclic

    
     attacks the most reactive carbonyl 
    
    
    
    Formation of intermediate enamine
    
    
    Ring closure by endocyclic N2
    
    
    Dehydration.
  • Pathway B (Base-Mediated): Strong bases can deprotonate the endocyclic NH, increasing its nucleophilicity and potentially altering the regiochemical outcome, though Pathway A remains dominant for most 1,3-diketones.

Mechanism Start 3-Aminopyrazole (Nucleophile) Inter Intermediate (Enamine/Imine) Start->Inter Exocyclic NH2 attacks Most (+) Carbonyl Dielec 1,3-Dielectrophile (R1-CO-CH2-CO-R2) Dielec->Inter Cycliz Cyclization (Intramolecular) Inter->Cycliz Endocyclic N Attacks 2nd Carbonyl Prod Pyrazolo[1,5-a]pyrimidine (Aromatic Core) Cycliz->Prod - H2O (Aromatization)

Figure 1: General mechanistic flow for the condensation reaction. The regioselectivity is determined at the "Start -> Intermediate" step.

Validated Experimental Protocols
Protocol A: General Synthesis from 1,3-Diketones

Application: Generation of fully aromatic 5,7-disubstituted scaffolds (e.g., for kinase library generation). Regioselectivity: If


, the exocyclic amine attacks the less sterically hindered or more electron-deficient carbonyl.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 1,3-Diketone (1.1 equiv)

  • Solvent: Glacial Acetic Acid (Method A) or Ethanol (Method B)

Step-by-Step Procedure (Method A - Acid Mediated):

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (5.0 mmol) in glacial acetic acid (10 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (low

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

    • If no precipitate: Pour the mixture into ice-water (50 mL) and neutralize with saturated

      
       or 
      
      
      
      to pH 7–8 to induce precipitation.
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Data Interpretation:

Parameter Method A (AcOH Reflux) Method B (EtOH Reflux)
Reaction Time 2–4 Hours 4–12 Hours
Yield High (80–95%) Moderate (60–80%)
Regioselectivity High (Acid activates carbonyls) Moderate

| Workup | Precipitation/Neutralization | Solvent evaporation required |

Protocol B: Synthesis of Zaleplon (Pharma-Grade)

Application: Synthesis of the sedative Zaleplon.[2] This protocol demonstrates the reaction with an enaminone , a highly specific 1,3-dielectrophile surrogate. Key Precursor:


-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.[3][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the enaminone precursor (10 mmol) and 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL) or 50% aqueous formic acid .

    • Note: Aqueous formic acid is often preferred in industrial settings for cleaner precipitation.

  • Reaction: Stir the mixture at ambient temperature (

    
    ) for 1 hour, then warm to 
    
    
    
    for 2 hours.
    • Mechanism:[1][2][3][5] The dimethylamino group acts as a leaving group. The exocyclic amine of the pyrazole displaces the dimethylamine via an addition-elimination sequence.

  • Quench: Dilute the mixture with water (50 mL).

  • Isolation: The product (Zaleplon) typically precipitates as a solid. Filter and wash copiously with water to remove acid traces.

  • Drying: Dry under vacuum at

    
    .
    

Zaleplon Enaminone Enaminone Precursor (Ar-CO-CH=CH-NMe2) Mix Mix in 50% Formic Acid 25°C -> 45°C Enaminone->Mix Pyrazole 3-Amino-4-cyanopyrazole Pyrazole->Mix Subst Nucleophilic Substitution (- HNMe2) Mix->Subst Cycliz Cyclization & Dehydration Subst->Cycliz Zaleplon Crude Zaleplon (Precipitate) Cycliz->Zaleplon

Figure 2: Workflow for the synthesis of Zaleplon via enaminone condensation.

Characterization & Regioisomer Distinction[6][7]

Distinguishing between the 5-substituted and 7-substituted isomers is critical.

1H NMR Diagnostics:

  • Coupling Constants: The pyrimidine ring protons (H-5 and H-6, or H-6 and H-7) show characteristic vicinal coupling (

    
    ).
    
  • Chemical Shifts (Shielding):

    • H-7 is typically more deshielded (downfield,

      
       8.5–9.0 ppm) than H-5  due to the proximity to the bridgehead nitrogen, which exerts an anisotropic effect.
      
  • NOESY (Definitive):

    • 7-Substituted Isomer: NOE correlation observed between the substituent at C-7 and the pyrazole proton at C-3 (or substituent at C-3).

    • 5-Substituted Isomer: NOE correlation observed between the substituent at C-5 and H-6, but no correlation to the pyrazole ring protons.

Table 1: NMR Shift Comparison (General Trends in DMSO-


) 
| Proton Position | Chemical Shift (

ppm) | Multiplicity | | :--- | :--- | :--- | | H-2 (Pyrazole) | 7.8 – 8.3 | Singlet (if C-3 subst.) | | H-5 (Pyrimidine) | 8.4 – 8.8 | Doublet (

) | | H-6 (Pyrimidine) | 6.9 – 7.2 | Doublet of Doublets | | H-7 (Pyrimidine) | 8.8 – 9.2 | Doublet (

) |
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationSwitch solvent to Glacial AcOH or add catalytic

. Increase temperature.
Mixture of Isomers Similar reactivity of carbonylsUse sterically differentiated 1,3-diketones. Lower reaction temperature to favor kinetic product.
Oiling Out Product solubility in acidNeutralize the solution slowly with

while stirring vigorously to induce crystallization.
Starting Material Remains Pyrazole salt formationIf using mineral acid catalysts, the amine may protonate and deactivate. Use weak acid (AcOH) or buffered conditions.
References
  • Lynch, B. M., et al. (1975). Synthesis of pyrazolo[1,5-a]pyrimidines by the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds.[6] Canadian Journal of Chemistry.[7]

  • Baraldi, P. G., et al. (2004). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines structurally related to Zaleplon.[4][8][9][10] Journal of Heterocyclic Chemistry.[10]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[11]

  • Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research.

  • Chimichi, S., et al. (1992).[7] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[2][12][7] Canadian Journal of Chemistry.[7]

Sources

Application Note: Strategic Reagents for Cyclocondensation of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclocondensation of hydrazine and its derivatives is the cornerstone methodology for constructing nitrogen-rich heterocycles—specifically pyrazoles, pyridazines, and triazoles. These scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Lonafarnib, Niraparib). However, the nucleophilic duality of hydrazine often leads to regiochemical ambiguity and process safety hazards.

This guide moves beyond basic textbook definitions to provide a decision-making framework for reagent selection, regiocontrol strategies, and scalable protocols.

Strategic Reagent Selection Guide

The Nucleophile: Hydrazine Sources

The choice of hydrazine source dictates reaction kinetics, solubility, and safety profiles.

Reagent FormCASKey CharacteristicsRecommended Application
Hydrazine Hydrate (64-80%) 7803-57-8High nucleophilicity; water/alcohol soluble; difficult to dry.General synthesis of pyrazoles/pyridazines where water tolerance exists.
Hydrazine Hydrochloride 5341-61-7Solid salt; non-volatile; releases free base with weak base (NaOAc).Controlled release in acidic media; prevents oxidative side reactions.
Methyl/Phenyl Hydrazine 60-34-4Breaks symmetry; introduces regioselectivity challenges.Synthesis of N-substituted pyrazoles (e.g., COX-2 inhibitors).
Semicarbazide / Thiosemicarbazide 57-56-7Reduced nucleophilicity; distinct "urea-like" reactivity.Precursors for 1,2,4-triazoles via Pellizzari reaction.[1]
The Electrophile: Scaffold Determination

The spacing of electrophilic centers on the carbon backbone determines the ring size.

  • 1,3-Dicarbonyls (or equivalents): Yield Pyrazoles .[2][3][4][5]

    • Note:

      
      -unsaturated ketones (chalcones) yield pyrazolines, which require oxidative aromatization.
      
  • 1,4-Dicarbonyls: Yield Pyridazines .[6]

    • Note: Maleic anhydrides yield pyridazinones.

  • Nitriles / Imidates: Yield 1,2,4-Triazoles .

Mechanistic Logic & Regiocontrol

The "Knorr Pyrazole Synthesis" is the most common application but suffers from regioselectivity issues when using unsymmetrical 1,3-diketones and substituted hydrazines.

The Regioselectivity Paradox

When a substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible.
  • Electronic Control: The more nucleophilic nitrogen (usually the NH attached to the electron-donating alkyl group) attacks the most electrophilic carbonyl.

  • Steric Control: The substituted nitrogen attacks the less hindered carbonyl.[2]

  • Solvent Effect: Fluorinated solvents like hexafluoroisopropanol (HFIP) can invert regioselectivity via specific hydrogen bonding networks.

Decision Pathway Diagram

The following diagram illustrates the critical decision nodes for synthesizing pyrazoles versus pyridazines and controlling regiochemistry.

G Start Target Heterocycle? Pyrazole Pyrazole Scaffold Start->Pyrazole Pyridazine Pyridazine Scaffold Start->Pyridazine Triazole 1,2,4-Triazole Scaffold Start->Triazole Reagent_Pyr Reagent: 1,3-Dicarbonyl + Hydrazine Pyrazole->Reagent_Pyr Reagent_Pyd Reagent: 1,4-Dicarbonyl + Hydrazine Pyridazine->Reagent_Pyd Reagent_Tri Reagent: Nitrile/Imidate + Hydrazide Triazole->Reagent_Tri SymCheck Is 1,3-Dicarbonyl Symmetrical? Reagent_Pyr->SymCheck Direct Direct Reflux (EtOH/AcOH) SymCheck->Direct Yes RegioIssue Regioselectivity Challenge SymCheck->RegioIssue No Result_A Single Regioisomer Direct->Result_A If Symmetrical Result_B Isomer Mixture (Requires Chromatography) Direct->Result_B RegioIssue->Direct Standard Conditions Solvent Use HFIP or Lewis Acid Control RegioIssue->Solvent Strategic Control Solvent->Result_A

Caption: Decision tree for reagent pairing and regiocontrol in hydrazine cyclocondensations.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles

Targeting the Celecoxib scaffold logic.

Reagents:

  • 1,3-Diketone (1.0 equiv)[2]

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Standard) or HFIP (High Regiocontrol)

  • Catalyst: Conc. HCl (cat.)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (10 mmol) in Ethanol (20 mL).

  • Addition: Add Aryl Hydrazine Hydrochloride (11 mmol).

    • Critical Step: If using the hydrochloride salt, the reaction is often cleaner than using the free base because the slow release of hydrazine prevents rapid, non-selective condensation.

  • Catalysis: Add 2-3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the diketone spot.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate): If solid forms, filter and wash with cold ethanol.

    • Scenario B (Oil): Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

Protocol B: Synthesis of Pyridazin-3(2H)-ones

Targeting 1,4-functionalized systems.

Reagents:

  • 4-Oxo-4-phenylbutanoic acid (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv)

  • Solvent: n-Butanol or Acetic Acid

Procedure:

  • Dissolution: Dissolve keto-acid in n-Butanol (0.5 M concentration).

  • Cyclization: Add Hydrazine Hydrate dropwise at room temperature. A slight exotherm may occur.

  • Dehydration: Heat to reflux (117 °C) for 12 hours using a Dean-Stark trap to remove the water generated during imine formation and subsequent lactamization.

    • Why: Removal of water drives the equilibrium toward the cyclized pyridazinone.

  • Isolation: Cool to 0 °C. The product usually crystallizes out. Filter and wash with cold ether.

Safety & Handling (Critical)

Hydrazines are high-energy, toxic compounds. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Hydrazine is a known carcinogen and skin sensitizer. Double-gloving (Nitrile/Laminate) is required.

  • Explosion Hazard: Anhydrous hydrazine is unstable. Always use the hydrate or salt forms when possible. Avoid contact with oxidizers (peroxides, permanganates) and porous materials (earth, wood, cloth) where surface area can induce auto-ignition.

  • Incompatibility: Do not use metal spatulas (especially Iron or Copper) with high-concentration hydrazines; these metals catalyze decomposition. Use Teflon or glass tools.

  • Waste: Segregate hydrazine waste from general organic waste. Quench with dilute hypochlorite (bleach) slowly in a fume hood before disposal if permitted by local EHS regulations.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mixture of Regioisomers Unsymmetrical diketone; competing electronic/steric effects.Switch solvent to HFIP or Trifluoroethanol. Lower temperature and increase reaction time.
Oiling Out Product is not crystallizing; impurities present.Triturate the oil with cold Hexane or Diethyl Ether to induce nucleation.
Pyrazoline (Intermediate) Isolation Incomplete oxidation (if using unsaturated ketones).[5]Add an oxidant (e.g.,

, DDQ) or aerate the reaction to drive aromatization to pyrazole.
Low Yield (Pyridazines) Incomplete dehydration.Ensure temperature is >100 °C (use Acetic Acid or Butanol) and use a Dean-Stark trap.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Review on Pyrazole Synthesis: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI, 2023.

    • Regioselectivity in Cyclocondensation: "Regioselectivity issues in the synthesis of substituted pyrazoles." BenchChem.[2]

  • Pyridazine Protocols

    • Synthesis of Pyridazines: "Synthesis of pyridazines."[7][8] Organic Chemistry Portal.

    • 1,4-Dicarbonyl Condensation: "Product Class 8: Pyridazines." Thieme Connect.

  • Safety Data

    • Hydrazine Handling: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety." ACS Org. Process Res. Dev., 2013.

    • SDS Hydrazine Hydrate: "Safety Data Sheet." ThermoFisher.

Sources

Solvent selection for pyrazole carbonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Protocols for Pyrazole Carbonitrile Hydrochloride Synthesis

Abstract

The synthesis of pyrazole carbonitrile derivatives—critical intermediates for JAK inhibitors (e.g., Ruxolitinib, Baricitinib)—requires a rigorous solvent strategy to balance reaction kinetics with downstream purification. This guide addresses the specific challenge of synthesizing the pyrazole core while preserving the labile nitrile (-CN) moiety during hydrochloride salt formation. We present a validated biphasic solvent protocol that maximizes yield during cyclization and prevents nitrile hydrolysis during salt crystallization.

Strategic Solvent Selection: The Thermodynamic Landscape

The production of pyrazole carbonitrile hydrochloride involves two distinct chemical environments with opposing solvent requirements. A "One-Solvent-Fits-All" approach frequently leads to yield loss or impurity occlusion.[1]

Phase A: Cyclization (The Kinetic Phase)
  • Reaction Type: Condensation/Cyclization (Hydrazine + 1,3-electrophile).

  • Requirement: High dielectric constant to solubilize polar hydrazine salts; ability to solvate water byproducts.[1]

  • Recommended Solvent: Ethanol (EtOH) or Ethanol/Water mixtures .

    • Why: Ethanol promotes the nucleophilic attack of hydrazine on the ethoxymethylene malononitrile intermediate. Water miscibility ensures homogeneity as the reaction generates stoichiometric water.

Phase B: Salt Formation (The Thermodynamic Phase)
  • Reaction Type: Protonation/Crystallization.[1][2]

  • Critical Constraint: Nitrile Hydrolysis. The -CN group is susceptible to hydrolysis (converting to amide/carboxylic acid) in the presence of strong acids and water, especially at elevated temperatures.

  • Recommended Solvent: Anhydrous Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Heptane .[1]

    • Why: The free base is soluble in EtOAc/IPA, but the hydrochloride salt is strictly insoluble. Crucially, using anhydrous solvents prevents the acid-catalyzed hydrolysis of the nitrile group [1].

Decision Matrix: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on intermediate solubility and impurity profiles.

SolventSelection Start Start: Pyrazole Carbonitrile Synthesis Step1 Cyclization Reaction Start->Step1 Check1 Is Reagent Hydrazine Hydrate? Step1->Check1 Solv1 Use EtOH or MeOH (High Solubility) Check1->Solv1 Yes (Standard) Solv2 Use Toluene (Azeotropic Water Removal) Check1->Solv2 No (Anhydrous req.) Step2 Isolation of Free Base Solv1->Step2 Solv2->Step2 Step3 HCl Salt Formation Step2->Step3 Check2 Is Nitrile Hydrolysis a Risk? Step3->Check2 Action1 AVOID Aqueous HCl Use Anhydrous HCl in IPA/Dioxane Check2->Action1 Yes (Critical) Action2 Select Solvent: EtOAc or IPA (Salt crashes out) Action1->Action2

Figure 1: Logic flow for selecting solvents to minimize impurity formation and maximize salt recovery.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole Carbonitrile (Free Base)

Target: 4-Pyrazolecarbonitrile (intermediate).[1][3][4] Scale: 100 mmol basis.

Reagents:

  • Ethoxymethylenemalononitrile (12.2 g, 100 mmol)

  • Hydrazine Hydrate (80% aq., 7.5 g, 120 mmol)

  • Ethanol (Absolute, 100 mL)

Procedure:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethoxymethylenemalononitrile and Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise over 15 minutes at room temperature. Note: Exothermic reaction.[1][3]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (Solvent: 50% EtOAc/Hexanes) or HPLC.

  • Concentration: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (Rotavap) to ~20% of original volume.

  • Precipitation: Add ice-cold water (50 mL) to the residue.[1] The pyrazole carbonitrile free base will precipitate as a solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) to remove excess hydrazine, and dry in a vacuum oven at 45°C for 12 hours.

    • Checkpoint: Expected Yield: 85–92%.[1] Appearance: Off-white to pale yellow solid.[1]

Protocol B: Anhydrous Hydrochloride Salt Formation

Target: Pyrazole Carbonitrile Hydrochloride.[1] Critical Control: Moisture exclusion to prevent nitrile hydrolysis [2].[1]

Reagents:

  • Crude Pyrazole Carbonitrile (10 g, ~93 mmol)

  • Ethyl Acetate (Anhydrous, 100 mL)

  • HCl in 2-Propanol (5–6 N solution, commercially available)

Procedure:

  • Dissolution: In a 250 mL 3-neck flask under Nitrogen atmosphere, dissolve the crude Pyrazole Carbonitrile in Anhydrous Ethyl Acetate (100 mL).

    • Tech Tip: If the solution is hazy, perform a "hot filtration" through a Celite pad to remove inorganic salts carried over from the synthesis.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Add HCl in 2-Propanol (20 mL, ~1.1 equivalents) dropwise over 20 minutes.

    • Observation: The solution will become turbid immediately as the HCl salt is insoluble in EtOAc.

  • Aging: Allow the slurry to stir at 0–5°C for 1 hour to maximize crystal growth and yield.

  • Isolation: Filter the white precipitate under a nitrogen blanket (hygroscopic solid).

  • Washing: Wash the filter cake with MTBE (2 x 20 mL) to remove residual acidity and organic impurities. Do not use water.[1][2][5]

  • Drying: Dry under high vacuum at 40°C.

Data Summary Table

ParameterFree Base IsolationHCl Salt Formation
Primary Solvent Ethanol / WaterEthyl Acetate (Anhydrous)
Reagent Hydrazine HydrateHCl in IPA (5-6N)
Temperature 78°C (Reflux)0–5°C
Critical Impurity Unreacted HydrazineHydrolyzed Amide (if wet)
Typical Yield 85–92%90–95%

Process Workflow & Causality

The following diagram details the transformation pathway, highlighting where solvent choices impact the molecular integrity.

ProcessFlow Raw Raw Materials (Hydrazine + EMME) Reaction Cyclization (EtOH, Reflux) Raw->Reaction Condensation Intermediate Free Base (Pyrazole-CN) Reaction->Intermediate Water Precip. Salting Acidification (EtOAc + HCl/IPA) Intermediate->Salting Dissolution Final Final Product (Pyrazole-CN HCl) Salting->Final Crystallization

Figure 2: End-to-end process workflow ensuring nitrile stability.[1]

Troubleshooting & Expert Insights

  • Issue: Low Yield in Salt Step.

    • Cause: The free base might be too soluble if the EtOAc contains ethanol (from the previous step).

    • Solution: Ensure the free base is fully dried before the salt step. If yield remains low, add Heptane as an anti-solvent after HCl addition to force precipitation [3].

  • Issue: Hydrolysis (Amide formation).

    • Detection: Appearance of a new peak in HPLC at RRT ~0.8 (Amide).

    • Cause: Presence of water during acidification.[6]

    • Correction: Switch from aqueous HCl to anhydrous HCl in Dioxane or IPA. Ensure EtOAc is dried over MgSO4 or molecular sieves before use.[1]

  • Issue: Sticky/Oily Salt.

    • Cause: Rapid addition of acid causing amorphous precipitation.

    • Solution: Slow down the HCl addition rate. Seed the solution with authentic crystals if available. Heat the slurry to 40°C and slowly cool back to 0°C (Annealing).

References

  • Nitrile Stability in Acidic Media

    • Source: Comprehensive Organic Functional Group Transform
    • Context: Nitriles are generally stable to anhydrous acid but hydrolyze rapidly to amides in the presence of water and he
    • Verification:[1]

  • Pyrazole Synthesis Methodologies

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]

    • Source: N
    • URL:[Link]

  • Recrystallization of Pyrazole Derivatives

    • Title: Application Notes and Protocols for Crystallization of Pyrazole Deriv
    • Source: BenchChem Application Notes.[1]

  • General Process Chemistry for Heterocycles: Title: Practical Process Research and Development. Source: Neal G. Anderson (Academic Press). Context: Principles of salt selection and solvent exchange in API synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyrazole Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AP-HCl-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for aminopyrazole hydrochloride salts. These intermediates are staples in kinase inhibitor development (e.g., Pazopanib analogs) but are notorious for three specific failure modes: hygroscopicity , oxidative discoloration (the "pink gum" phenomenon), and regioisomeric contamination .

This guide abandons generic advice. We assume you have already tried a standard ethanol recrystallization and it failed. Below are the field-proven workflows to rescue your material.

Module 1: Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I added HCl to my aminopyrazole solution, and instead of crystals, a sticky yellow oil separated at the bottom. Cooling makes it harder, like glass."

Root Cause: Aminopyrazole HCl salts are often ionic liquids or supercooled melts in the presence of trace water or excess alcohol. The lattice energy is insufficient to overcome the solvation shell, leading to phase separation (oiling out) rather than nucleation.

Corrective Action:

  • The "Cloud Point" Method: Do not use pure Ethanol. Aminopyrazole salts are too soluble in it.

    • Solvent System: Switch to Isopropanol (IPA) / Ethyl Acetate (EtOAc) .

    • Protocol: Dissolve the oil in minimum hot IPA. Add hot EtOAc until slightly cloudy. Seed the mixture (if seeds are available) or scratch the glass. Cool very slowly (1°C/min).

  • Azeotropic Drying (The "Nuclear Option"):

    • If the oil persists, it likely contains trapped water.

    • Add Toluene to the oil.

    • Rotovap to dryness. The toluene/water azeotrope removes hydration shells that prevent crystallization.

    • Result: You will often get a foam that can be triturated into a powder using Diethyl Ether or MTBE.

Issue 2: Oxidative Discoloration

User Report: "My product should be white, but it turns pink/red upon filtration. The NMR is clean, but the color persists."

Root Cause: Aminopyrazoles are electron-rich. The free amine is susceptible to air oxidation, forming trace diazenyl or quinone-imine like radical species. These are highly colored even at ppm levels (undetectable by standard NMR).

Corrective Action:

  • Acidic Protection: Ensure the salt formation happens immediately after synthesis. The protonated anilinic nitrogen is electron-deficient and resistant to oxidation.

  • The "Metabisulfite" Wash:

    • Wash the crude solid with a 5% aqueous solution of Sodium Metabisulfite (

      
      ) . This reducing agent quenches the radical oxidation species.
      
  • Charcoal Treatment (Protocol B below): Standard charcoal often fails if the solution is too viscous. Use finely powdered activated carbon in boiling methanol before adding HCl.

Issue 3: Regioisomer Contamination

User Report: "I have a 90:10 mixture of 1H-pyrazole and 2H-pyrazole isomers. Recrystallization isn't improving the ratio."

Root Cause: In the HCl salt form, the crystal lattices of regioisomers are often isomorphous (they pack similarly), making separation by crystallization nearly impossible (solid solution formation).

Corrective Action: Purify the Free Base, NOT the Salt.

  • Logic: The free bases often have vastly different polarities due to the hydrogen bond donor/acceptor availability.

  • Workflow: Neutralize the salt

    
     Run Flash Chromatography (DCM/MeOH + 1% 
    
    
    
    )
    
    
    Isolate Pure Isomer
    
    
    Reform Salt.
  • Note: See Diagram 2 for the decision logic.

Module 2: Visualization & Logic

Workflow 1: The Crystallization Decision Matrix

This logic gate helps you decide how to handle a crude reaction mixture that refuses to solidify.

RecrystallizationLogic Start Crude Aminopyrazole HCl (Sticky Solid/Oil) CheckWater Is the oil water-miscible? Start->CheckWater Azeotrope ACTION: Azeotropic Drying (Add Toluene -> Evaporate) CheckWater->Azeotrope Yes (Hydrated) SolventSelect Select Solvent System CheckWater->SolventSelect No (Dry) Trituration ACTION: Trituration (Stir vigorously in Et2O/Heptane) Azeotrope->Trituration IPA_EtOAc System A: IPA (Dissolver) + EtOAc (Anti-solvent) SolventSelect->IPA_EtOAc Standard MeOH_MTBE System B: MeOH (Dissolver) + MTBE (Anti-solvent) SolventSelect->MeOH_MTBE Very Polar Analogues FinalFilter Filtration under N2 IPA_EtOAc->FinalFilter MeOH_MTBE->FinalFilter Trituration->SolventSelect If powder forms

Caption: Decision tree for handling "oiling out" events. Note the critical azeotropic drying step for hydrated salts.

Workflow 2: Regioisomer Separation Strategy

Why you should stop trying to crystallize mixed salts.

RegioSeparation Mix Mixture of Isomers (HCl Salts) Neutralize Step 1: Neutralize (NaHCO3 wash) Mix->Neutralize Do not crystallize FreeBase Free Base Mixture Neutralize->FreeBase Column Step 2: Flash Chromatography (Silica + 1% Et3N) FreeBase->Column Delta Rf is larger for free bases PureIso Pure Isomer (Free Base) Column->PureIso SaltForm Step 3: Salt Formation (Anhydrous HCl in Dioxane/Ether) PureIso->SaltForm Final Pure HCl Salt SaltForm->Final

Caption: The "Free-Base-First" strategy. Isomers are often inseparable as salts but separable as free bases.

Module 3: Technical Data & Solvents

Solvent Compatibility Matrix for Aminopyrazoles

Use this table to select the correct solvent system based on your compound's lipophilicity.

Solvent SystemRoleSuitabilityNotes
Ethanol (Abs) DissolverLow Salts are often too soluble; yield loss is high.
Isopropanol (IPA) DissolverHigh Ideal boiling point (82°C); moderate solubility for HCl salts.
Ethyl Acetate Anti-SolventHigh Excellent for inducing precipitation when added to IPA.
Acetonitrile DissolverMedium Good for very polar aminopyrazoles, but can trap in lattice.
Toluene Drying AgentCritical Forms azeotrope with water (85°C). Essential for hygroscopic salts.[1]
MTBE Anti-SolventMedium Safer alternative to Ether, but some salts are soluble in it.

Module 4: Detailed Protocols

Protocol A: The "Double-Solvent" Recrystallization

Best for: Oily crudes or hygroscopic salts.

  • Dissolution: Place 5.0 g of crude salt in a flask. Add Isopropanol (IPA) dropwise at reflux (approx. 80°C). Use the minimum amount required to dissolve the solid.

  • Polishing: If the solution is dark, add 0.5 g activated carbon, stir for 5 mins, and filter hot through Celite.

  • Precipitation: Maintain the solution at gentle reflux. Slowly add Ethyl Acetate (EtOAc) down the condenser.

    • Stop point: When a persistent cloudiness appears.[2]

    • Re-dissolve: Add 1-2 mL of IPA to clear the solution.

  • Crystallization: Remove heat. Wrap the flask in a towel to ensure slow cooling. Allow to stand at Room Temp for 4 hours, then 0°C for 2 hours.

  • Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold 1:1 IPA/EtOAc.

Protocol B: Salt Formation (The "Anti-Oil" Method)

Best for: Generating the salt for the first time without trapping impurities.

  • Dissolve the Free Base (1.0 eq) in Diethyl Ether or MTBE (10 volumes).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.05 eq) dropwise.

    • Critical: Do not use aqueous HCl. Water causes oiling.

  • A white precipitate should form immediately.

  • Troubleshooting: If it oils out, add a seed crystal and sonicate the flask for 30 seconds.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles. Journal of Organic Chemistry.

  • Purification of Hydrochloride Salts: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).

  • Handling Hygroscopic Salts: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Aminopyrazole Chemistry Review: Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry.[7] ARKIVOC.[7]

  • Industrial Purification (Pfizer): Process for the preparation of pyrazole derivatives. (Patent describing purification of Pazopanib intermediates).

Sources

Technical Support Center: Controlling Regioselectivity in 1-Phenyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Synthesis Support Hub

You are likely here because your LC-MS shows a frustrating "doublet" of peaks—a mixture of 1,3- and 1,5-isomers—or because you need to force the formation of a specific regioisomer for SAR (Structure-Activity Relationship) studies.

The synthesis of 1-phenyl-pyrazoles (and related N-aryl pyrazoles) is deceptively simple. While the condensation of hydrazines with 1,3-dicarbonyls (Knorr reaction) is a textbook method, it often fails to provide regiocontrol when the electrophile is unsymmetrical. This guide breaks down the mechanistic drivers of selectivity and provides validated protocols to control the outcome.

⚡ Quick Diagnostic: Which Route Fits Your Problem?

Before modifying your reaction, identify your specific scenario using the decision matrix below.

RegioControl Start Starting Material? Diketone 1,3-Diketone (Unsymmetrical) Start->Diketone Enaminone Enaminone / Alkynone Start->Enaminone Pyrazole Pre-formed Pyrazole Start->Pyrazole Isomer Target Isomer? Diketone->Isomer MethodB Method B: Directed Cyclization (Kinetic/Steric) Enaminone->MethodB High Regiocontrol Required MethodC Method C: Cu-Catalyzed Coupling Pyrazole->MethodC N-Arylation MethodA Method A: Fluorinated Solvents (Thermodynamic) Isomer->MethodA Need 1,3,5-Mix or Specific Electronic Bias

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and target regiochemistry.

Module 1: The Knorr Condensation (Troubleshooting Mixtures)

The Scenario: You are reacting phenylhydrazine with an unsymmetrical 1,3-diketone (


) and getting a mixture of isomers.
The Mechanistic Root Cause

Regioselectivity here is a competition between:

  • Nucleophilicity: The terminal amino group (

    
    ) of phenylhydrazine is the harder, more reactive nucleophile compared to the internal nitrogen (
    
    
    
    ).
  • Electrophilicity: The

    
     will preferentially attack the more electrophilic carbonyl carbon.
    
  • Sterics: The internal

    
     is sensitive to steric bulk and will avoid crowded carbonyls.
    

Case Study: Celecoxib Synthesis Celecoxib is a classic example of electronic control.

  • Reactants: 4-Sulfamoylphenylhydrazine + 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

  • Outcome: The hydrazine

    
     attacks the carbonyl adjacent to the 
    
    
    
    group (most electrophilic). The internal
    
    
    attacks the tolyl-adjacent carbonyl.
  • Result: 1-(4-sulfamoylphenyl)-3 -(trifluoromethyl)-5 -(p-tolyl)pyrazole. The

    
     ends up at position 3 because the nitrogen attached to it comes from the terminal 
    
    
    
    .
🛠️ Troubleshooting Protocol: Enhancing Selectivity

If you are getting mixtures, standard ethanol reflux is often insufficient.

Solution A: Fluorinated Solvents (The "HFIP Effect") Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically improve regioselectivity. HFIP is a strong hydrogen-bond donor that can activate the carbonyls and stabilize specific transition states.

ParameterStandard ConditionOptimized Condition
Solvent Ethanol (EtOH)HFIP (or TFE)
Temperature Reflux (78°C)Ambient to 40°C
Additive HCl or AcOHNone (HFIP is acidic)
Typical Ratio 60:40 to 80:20>95:5

Protocol 1: HFIP-Mediated Condensation

  • Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Add arylhydrazine (1.1 equiv) dropwise at room temperature.

  • Stir for 1–4 hours. (Monitor by LC-MS; imine formation is rapid).

  • Remove solvent via rotary evaporation (HFIP can be recovered).[1]

  • Purification: The high regioselectivity often allows for simple recrystallization rather than difficult column chromatography.

Module 2: Enaminones (The "Directed" Approach)

The Scenario: You need the isomer that is not favored by the natural electronics of the diketone, or the diketone is too unstable.

The Scientific Logic

Enaminones (


-dimethylaminovinyl ketones) are superior to diketones because they desymmetrize the electrophile. One carbon is a hard carbonyl; the other is a soft Michael acceptor (the alkene carbon).
  • Rule: In neutral/acidic conditions, the terminal

    
     of the hydrazine attacks the carbonyl.[2]
    
  • Result: This locks the regiochemistry. If you synthesize the enaminone from a specific ketone, you pre-determine the outcome.

Protocol 2: Regioselective Synthesis via Enaminones Target: 1-Phenyl-3-aryl-5-methylpyrazole

  • Enaminone Formation: React acetophenone derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4–12 h.

    • Result:

      
      .
      
  • Cyclization:

    • Dissolve enaminone (1.0 equiv) in Ethanol.

    • Add Phenylhydrazine hydrochloride (1.1 equiv). Note: Using the HCl salt is crucial to promote the attack at the carbonyl and subsequent amine exchange.

    • Reflux for 2 hours.

  • Mechanism Check: The

    
     attacks the Carbonyl.[1] The 
    
    
    
    attacks the vinyl carbon (displacing dimethylamine).
    • Product: 1-Phenyl-3 -aryl-pyrazole (The aryl group remains next to the carbonyl-derived carbon).

Module 3: Copper-Catalyzed Arylation (The "Bypass" Strategy)

The Scenario: You cannot form the pyrazole ring with the correct regiochemistry, so you want to attach the phenyl ring after building the pyrazole.

The Challenge: Tautomerism

Unsubstituted pyrazoles exist in tautomeric equilibrium (


). When you perform an N-arylation (Ullmann/Buchwald), the metal catalyst will usually coordinate to the less sterically hindered nitrogen (the "thermodynamic" product).
  • Steric Rule: If you have a substituent at C3 (and H at C5), the arylation will occur at

    
     (next to C5-H) to avoid the clash with the C3-substituent.
    
  • Result: You get the 1-aryl-3-substituted isomer.

🛠️ Advanced Protocol: Ligand-Controlled Selectivity

Recent work (Buchwald, Ma) shows that specific ligands can override these tendencies, but for general support, we rely on the standard "Steric Avoidance" protocol.

Protocol 3: Buchwald N-Arylation of Pyrazoles

  • Reagents: Pyrazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%),

    
     (2.0 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried vial with CuI, Base, and Pyrazole.

    • Evacuate and backfill with Argon (3x).

    • Add Aryl Iodide, Ligand, and Solvent via syringe.

    • Heat to 110°C for 24h.

  • Troubleshooting: If conversion is low, switch to Cesium Carbonate (

    
    )  and DMF ; the higher solubility of the base often drives the reaction.
    

Frequently Asked Questions (FAQ)

Q1: Why does my LC-MS show two peaks with the same mass but different retention times? A: You have regioisomers. In Reverse Phase (C18), the 1,3,5-triphenyl isomer typically elutes later than the 1,3,4-isomer due to planarity and surface area differences, but this depends heavily on your specific substituents. You must verify with 2D-NMR (NOESY).[1]

Q2: Can I separate the isomers if I get a mixture? A: It is difficult. Isomers often co-crystallize.

  • Tip: Try converting the mixture to the HCl salts. Often, one isomer crystallizes preferentially.

  • Chromatography: Use a Phenyl-Hexyl column rather than standard C18 for better separation of aromatic regioisomers.

Q3: I used a symmetrical diketone but still see "impurity" peaks. A: Check your hydrazine purity. Phenylhydrazine oxidizes to azobenzene and aniline over time. Always distill phenylhydrazine if it appears dark red/brown before use.

Q4: How do I distinguish the isomers by NMR? A:

  • 1D NMR: Look for the pyrazole C4-H proton. In 1,3-disubstituted pyrazoles, it is a singlet. In 1,5-isomers, it is also a singlet but shifts depending on the shielding of the N-phenyl ring.

  • NOESY (Definitive): Irradiate the N-Phenyl ortho-protons.

    • If you see an NOE to the substituent at C5 (e.g., a methyl group), you have the 1,5-isomer .

    • If you see an NOE to the C5-H (pyrazole proton) or C4-H, you likely have the 1,3-isomer .

References

  • Celecoxib Regiochemistry & Synthesis

    • Mechanism of initial reaction of phenylhydrazine...[3] (PubMed). Available at: [Link]

    • Continuous flow synthesis of Celecoxib...[4] (PMC). Confirms regioselectivity in trifluoromethyl diketone condensation.[4] Available at: [Link]

  • Fluorinated Solvents (HFIP)
  • Copper-Catalyzed N-Arylation (Buchwald)

    • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles...[5][6] (J. Org.[5][7] Chem). The foundational protocol for C-N coupling. Available at: [Link]

    • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation.[7][8] (Research Square).[8] Advanced ligand control. Available at: [Link]

  • Enaminone Method

    • Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles.[1][9] (ResearchGate).[10] Available at: [Link]

Sources

Technical Support Center: Aminopyrazole HCl Salt Management

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Aminopyrazole Hydrochloride (HCl) salts . It addresses the specific physicochemical challenges of this chemical class, particularly hygroscopicity and disproportionation.

Core Technical Insight: Why This Happens

The "Weak Base" Paradox Aminopyrazoles are typically weak bases (pKa of the conjugate acid is often 2.0 – 4.5). While they readily form salts with strong acids like HCl, the resulting salt is thermodynamically precarious.

  • Hygroscopicity: The chloride counterion (

    
    ) is small with high charge density.[1] In the crystal lattice of an aminopyrazole, the 
    
    
    
    often lacks sufficient hydrogen bond donors to fully satisfy its coordination sphere. It aggressively pulls water from the atmosphere to satisfy this energetic deficit, leading to deliquescence .
  • Disproportionation: Because the parent base is weak, the salt exists in an equilibrium that can be easily shifted. In the presence of sorbed water (which acts as a medium) or basic excipients, the proton can transfer back to the chloride (forming HCl gas) or to an excipient, leaving you with the free base.

    • Result: You start with a salt, but after a week at 75% RH, you have a wet mixture of free base and hydrochloric acid.

Diagnostic Module: Is Hygroscopicity Your Root Cause?

Phase 1: Characterization Workflow

Before attempting mitigation, confirm the failure mode using this decision matrix.

Q: How do I distinguish between simple surface adsorption and bulk deliquescence? A: Run a Dynamic Vapor Sorption (DVS) cycle.[1]

  • Protocol: Cycle 0%

    
     90% 
    
    
    
    0% RH at 25°C.
  • Interpretation:

    • Surface Adsorption:[1] Reversible, linear weight gain (< 2%).

    • Bulk Deliquescence: Exponential weight gain above a specific Critical Relative Humidity (CRH), often followed by hysteresis (weight does not return to baseline because the material has dissolved or formed a hydrate).

    • Stoichiometric Hydrate: Step-wise weight gain (e.g., exactly ~5-6% for a monohydrate) that is stable over a range of RH.

Q: My XRD pattern changed after storage. Did the salt degrade? A: It likely disproportionated .[1]

  • Test: Overlay the PXRD pattern of your stored sample with the reference patterns of both the HCl salt and the Free Base .

  • Mechanism: If you see peaks belonging to the free base, the salt has lost HCl (likely as gas or reacted with excipients) due to moisture-mediated proton transfer.

Visualization: Hygroscopicity Management Decision Tree

Hygroscopicity_Management start Issue: Wet/Sticky Solid dvs Run DVS Analysis start->dvs decision1 Is Weight Gain > 5%? dvs->decision1 rev Reversible Hysteresis? decision1->rev Yes surface Surface Adsorption (Manage Environment) decision1->surface No (<2%) hydrate Hydrate Formation (Stable Form) rev->hydrate Step Change deliq Deliquescence (Critical Failure) rev->deliq Exponential Gain action Check Disproportionation (Run PXRD/Raman) deliq->action

Figure 1: Decision tree for diagnosing solid-state moisture issues in aminopyrazole salts.

Troubleshooting Guide (FAQ Format)

Scenario A: Processing & Handling

Q: The powder turns to "gum" during weighing or transfer. How can I handle it?

  • Immediate Fix: Use a dry bag or glove box conditioned to <20% RH.[1]

  • Process Fix: If you cannot control room humidity, switch to lyophilization (freeze-drying) from a t-butanol/water mixture directly into the final vial.[1] This avoids the bulk powder handling step entirely.

Q: I see "whiskers" or needles growing on the surface of my stability samples.

  • Diagnosis: This is often crystal growth of the free base or sublimation of HCl salts (if low molecular weight).

  • Verification: Raman microscopy on the needles.[1] If they match the free base spectrum, your salt is disproportionating.

  • Root Cause: The pKa difference between the aminopyrazole and the counterion is insufficient to maintain the salt in the solid state under humid conditions.

Scenario B: Formulation & Excipients

Q: Can I use Magnesium Stearate as a lubricant?

  • Recommendation: NO.

  • Reasoning: Mg-Stearate is basic and hygroscopic (often a dihydrate).[1] In a blend with an aminopyrazole HCl salt, the Mg-Stearate will strip the HCl, forming Magnesium Chloride (MgCl₂) and the free base. MgCl₂ is extremely deliquescent, which accelerates the moisture uptake, creating a "domino effect" of degradation.

  • Alternative: Use Sodium Stearyl Fumarate (SSF) or non-ionic lubricants like Stearic Acid .[1]

Q: My capsules are becoming brittle.

  • Cause: The aminopyrazole HCl salt is so hygroscopic it is acting as a desiccant, pulling the plasticizing water out of the gelatin capsule shell.

  • Solution: Switch to HPMC (Hypromellose) capsules, which have lower moisture content and are less prone to embrittlement, or package with a molecular sieve desiccant.

Mitigation Strategies: When HCl Fails

If environmental controls are insufficient, you must engineer the material properties.

Strategy 1: Salt Switching (The "Counterion Effect")

HCl is often a poor choice for weak bases due to the high lattice energy and volatility of HCl. Switch to large, non-volatile, lipophilic counterions.

CounterionpKa (Acid)Hygroscopicity RiskDisproportionation RiskRecommendation
Chloride (HCl) -7High High (Volatile acid)Default start, but prone to failure.[1]
Mesylate -1.9ModerateLowFirst alternative. Good solubility, stable.[1]
Tosylate -2.8LowLowExcellent for stability; lowers solubility.[1]
Fumarate 3.0Very LowModerateRisk of salt not forming if API pKa < 4.[1]
Strategy 2: Co-Crystallization

If the


 (difference between acid and base pKa) is 

, a true salt may not form. Instead, target a co-crystal .
  • Co-formers: Proline, Saccharin, or Resorcinol.

  • Benefit: Co-crystals rely on hydrogen bonding networks rather than ionic charge, often resulting in significantly lower hygroscopicity while maintaining solubility.

Detailed Experimental Protocol: Disproportionation Stress Test

Objective: Determine if your aminopyrazole HCl salt will survive formulation processing.

Materials:

  • Aminopyrazole HCl Salt[1]

  • Excipients (Mg Stearate, MCC, Lactose)

  • Binary mixture preparation tools[1]

  • PXRD or Raman Spectrometer[1]

Procedure:

  • Preparation: Prepare binary mixtures (1:1 w/w) of the Salt + Excipient.

  • Control: Keep a sealed vial of the pure salt.

  • Stress: Place open vials in a humidity chamber at 40°C / 75% RH for 7 days.

  • Analysis:

    • Visually inspect for liquefaction.[1]

    • Analyze by PXRD.[1][2]

    • Critical Check: Look for the disappearance of salt peaks and the emergence of Free Base peaks.

  • Pass/Fail: If >5% conversion to free base is observed, the excipient is incompatible.

Visualization: Disproportionation Mechanism[1]

Disproportionation_Mechanism cluster_0 Stable State (Dry) cluster_1 Moisture Attack cluster_2 Failure Mode Salt Aminopyrazole-H+ ... Cl- Dissoc Dissociated Ions (H3O+ + Cl-) Salt->Dissoc + Moisture Water H2O (Sorption) Water->Dissoc FreeBase Free Base (Precipitate) Dissoc->FreeBase Proton Transfer HCl_Gas HCl (Gas/Loss) Dissoc->HCl_Gas Evaporation

Figure 2: Mechanism of moisture-induced disproportionation in weak base salts.[1]

References

  • Hygroscopicity of Pharmaceutical Salts

    • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.
    • Source: N
    • URL:[Link]

  • Salt Selection & Disproportionation

    • Title: Salt Selection in Drug Development: Decision Tree and Case Studies.
    • Source: Pharmaceutical Technology[1]

    • URL:[Link][1]

  • Impact of Counterions (Mesylate/Tosylate)

    • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[3]

    • Source: Molecules (MDPI)[1]

    • URL:[Link]

  • Aminopyrazole Chemistry & Basicity

    • Title: Recent developments in aminopyrazole chemistry.[1][4]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

Sources

Optimizing reaction time for malononitrile condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating Malononitrile Condensation Reactions (Knoevenagel & Gewald) Status: Online Operator: Senior Application Scientist

🟢 System Status: Operational

Welcome to the Reaction Kinetics Support Portal. You are likely here because your malononitrile condensation is either stalling at equilibrium , taking 24+ hours , or degrading into oligomers .

This guide does not just list "recipes"; it debugs the molecular causality of your reaction rate. We focus on the Knoevenagel condensation (the core step) and its application in Gewald syntheses .[1]

🛠️ Diagnostic Workflow

Before modifying your protocol, identify the rate-limiting factor of your specific substrate. Use the logic tree below to select the correct optimization module.

OptimizationLogic Start START: Reaction is Slow/Stalled Substrate Analyze Substrate Type Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone (Sterically Hindered) Substrate->Ketone Solubility Solubility in EtOH? Aldehyde->Solubility Action1 Module 2: Microwave Irradiation (Kinetic Push) Ketone->Action1 High Activation Energy Action3 Module 1: Lewis Acid/Ionic Liquid (Polarization) Ketone->Action3 If MW unavailable Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble/Oily Solubility->Insoluble No Soluble->Action1 Fastest Action2 Module 3: 'On-Water' Protocol (Hydrophobic Effect) Insoluble->Action2 Surface Area Max

Figure 1: Decision matrix for selecting the optimal acceleration strategy based on substrate sterics and solubility.

⚡ Module 1: High-Energy Input (Microwave & Ultrasound)

Ticket Type: Reaction Time Reduction (Hours


 Minutes)
The Problem

Standard thermal heating (reflux) relies on convection currents and thermal conductivity, which is slow and creates temperature gradients. In malononitrile condensations, prolonged heating often leads to Michael addition side products (polymerization) rather than the desired alkene.

The Solution: Microwave Irradiation (MW)

Microwave synthesis couples directly with the dipolar molecules (polar solvents and reagents), causing rapid molecular rotation and internal heating.

Why it works:

  • Superheating: Solvents can reach temperatures above their boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ).
    
  • Polarity Coupling: Malononitrile is highly polar; it absorbs MW energy efficiently, creating "hot spots" at the reaction site.

📋 Protocol A: Microwave-Assisted Knoevenagel

Target: Aromatic Aldehydes/Ketones + Malononitrile Time: 2–10 Minutes

ParameterSetting/ValueNotes
Solvent Ethanol or WaterEthanol is standard; Water is faster (see Module 2).
Catalyst Piperidine (cat.)2–5 drops per mmol.
Temperature 80°C – 100°CDo not exceed 120°C to avoid degradation.
Power Dynamic (Max 300W)Use "Hold Temperature" mode, not fixed power.
Vessel Sealed Quartz/GlassCRITICAL: Do not use open reflux in MW.

Step-by-Step:

  • Dissolve aldehyde (1.0 eq) and malononitrile (1.1 eq) in minimal Ethanol (2–3 mL/mmol).

  • Add catalytic piperidine (0.1 eq).

  • Seal the vessel and ramp to 90°C over 1 minute.

  • Hold at 90°C for 5 minutes.

  • Cool with compressed air.

  • Workup: Pour into ice water. The product usually precipitates immediately. Filter and wash with cold ethanol.

💧 Module 2: The "On-Water" Effect (Green Chemistry)

Ticket Type: Catalyst-Free / Green Chemistry / Difficult Purifications

The Problem

Researchers often assume organic reactions require organic solvents to dissolve everything. However, dissolving hydrophobic reactants in ethanol often dilutes their interaction.

The Solution: Heterogeneous "On-Water" Reaction

Using water as a solvent for insoluble reactants accelerates the reaction via the Hydrophobic Effect .

Mechanistic Insight: Water molecules form a structured hydrogen-bonded network around the hydrophobic organic droplets. This forces the organic molecules (aldehyde and malononitrile) into the interface, effectively increasing the local concentration to near-neat levels. Furthermore, the hydrogen bonding at the interface can stabilize the polarized transition state of the nucleophilic attack.

📋 Protocol B: Catalyst-Free "On-Water" Synthesis

Target: Hydrophobic Aldehydes (e.g., Chlorobenzaldehyde) Time: 15–45 Minutes (Room Temp or Mild Heat)

  • Setup: Place aldehyde (1.0 eq) and malononitrile (1.1 eq) in a round-bottom flask.

  • Solvent: Add Distilled Water (5 mL/mmol). Note: Reagents will NOT dissolve; they will float/sink.

  • Energy: Vigorously stir (1000+ RPM) or use Ultrasound (sonication bath).

    • Tip: Sonication creates cavitation bubbles that generate immense local heat/pressure, driving the reaction at the phase interface.

  • Observation: The oily mixture will solidify into the product.

  • Workup: Simply filter the solid. No extraction required.

🔧 Module 3: Troubleshooting Specific Failures

Ticket #404: Reaction Stalls at 50-60% Conversion

Diagnosis: Thermodynamic Equilibrium. The Knoevenagel condensation is reversible.[2]



As water accumulates, the reverse reaction (hydrolysis) competes.

Fix:

  • Chemical Drying: Add anhydrous

    
     or Molecular Sieves (4Å) directly to the reaction flask to sequester water.
    
  • Dean-Stark: If using reflux (toluene/benzene), use a Dean-Stark trap (though this is outdated compared to MW).

Ticket #503: Ketone Substrate Will Not React

Diagnosis: Steric Hindrance + Lower Electrophilicity. Ketones are significantly less reactive than aldehydes. Standard piperidine/ethanol is often insufficient.

Fix: The Gewald Variation / Stronger Activation For ketones, you often need a Lewis Acid or a TiCl4 mediated approach, or the specific conditions of the Gewald reaction if making thiophenes.

Recommended Catalyst for Ketones:

  • Ammonium Acetate (

    
    ):  Use in acetic acid. The dual acid/base nature activates the ketone carbonyl more effectively than a simple base.
    
  • Titanium Tetrachloride (

    
    ):  For extremely stubborn sterically hindered ketones. (Requires anhydrous THF/DCM and Pyridine).
    

🧠 Mechanistic Pathway (Visualization)

Understanding the mechanism helps predict where the reaction fails.

Mechanism cluster_stall Stalling Point (Equilibrium) Reagents Reagents: Aldehyde + Malononitrile Deprotonation Step 1: Deprotonation (Base removes proton from CH2) Reagents->Deprotonation Enolate Intermediate: Carbanion/Enolate Deprotonation->Enolate Attack Step 2: Nucleophilic Attack (Rate Limiting for Ketones) Enolate->Attack Alcohol Intermediate: Beta-Hydroxynitrile Attack->Alcohol Elimination Step 3: Dehydration (-H2O) (Irreversible Step) Alcohol->Elimination Product Product: Benzylidenemalononitrile Elimination->Product

Figure 2: Mechanistic pathway. Note that Step 3 (Dehydration) drives the equilibrium. Failure to remove water causes the reaction to revert from the Alcohol intermediate.

📊 Comparative Data: Method Efficiency

MethodCatalystSolventTime (Aldehyde)Time (Ketone)Yield
Standard Reflux PiperidineEthanol2–6 Hours12–24 Hours70–85%
Microwave PiperidineEthanol2–5 Mins 10–20 Mins 90–98%
Ultrasound [bmim]OH (Ionic Liquid)Water10–30 Mins45–60 Mins88–95%
Grinding NaOH (Solid)None (Solvent-free)5–10 MinsN/A80–90%

📚 References

  • Jones, G. (1967).[3] The Knoevenagel Condensation. Organic Reactions. [Link]

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). “On Water”: Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition. [Link]

  • Brahmachari, G. (2015). Room Temperature and Ultrasound-Assisted Green Synthesis of Knoevenagel Condensates. ResearchGate / Bentham Science. [Link]

  • Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports. (Foundational text for thiophene synthesis via malononitrile). [Link][4]

  • Santra, S., et al. (2013). Green and Facile Microwave-Assisted Knoevenagel Condensation. Journal of Chemistry. [Link]

Sources

Validation & Comparative

Comparative Diagnostic Guide: 1H NMR Analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context[1]

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile represents a privileged scaffold.[1] However, its synthesis—typically involving hydrazine condensations—is prone to regioisomeric ambiguity .

The critical analytical challenge is distinguishing the target 3-amino isomer (kinetic or specific intermediate product) from the thermodynamically stable or alternate pathway 5-amino isomer . Standard LC-MS is often insufficient due to identical molecular weights (


 g/mol ).

This guide provides a definitive 1H NMR structural validation protocol, focusing on the diagnostic chemical shift of the pyrazole ring proton and NOE (Nuclear Overhauser Effect) interactions as the primary discriminators.[1]

Structural Analysis & Proton Assignment

Before interpreting spectra, we must define the magnetic environment of the protons.[1]

The Molecule[2][3][4][5][6][7][8][9][10][11]
  • Core: Pyrazole ring substituted at N1, C3, and C4.[1]

  • Substituents:

    • N1: Phenyl group (Induces magnetic anisotropy; steric bulk).

    • C3: Amino group (

      
      ); Electron-donating by resonance, exchangeable.[1]
      
    • C4: Cyano group (

      
      ); Strong electron-withdrawing group (EWG).[1]
      
    • C5: Proton (

      
      ); The critical diagnostic handle.
      
Graphviz Diagram: Structural Numbering & NOE Vectors

The following diagram illustrates the specific proton environments and the critical NOE interaction that confirms the regiochemistry.

G cluster_0 Target: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile N1 N1 N2 N2 N1->N2 Ph Phenyl Ring (Ortho Protons) N1->Ph C3 C3 N2->C3 C4 C4 C3->C4 NH2 NH2 (Broad s) C3->NH2 C5 C5 C4->C5 CN CN (C4) C4->CN C5->N1 H5 H-5 (Diagnostic) C5->H5 H5->Ph Strong NOE caption Fig 1: Structural connectivity showing the diagnostic NOE between H-5 and Phenyl Ortho protons.

Comparative Analysis: Target vs. Alternative Isomer

The most common impurity or alternative product is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile . The table below outlines the specific spectral differences required to confirm your product.

Table 1: Diagnostic Chemical Shift Comparison (in DMSO- )
FeatureTarget: 3-Amino Isomer Alternative: 5-Amino Isomer Mechanistic Explanation
Ring Proton

8.50 – 8.90 ppm (s, 1H)

7.70 – 7.90 ppm (s, 1H)
H-5 (Target) is deshielded by the adjacent N1-Phenyl and C4-CN. H-3 (Alternative) is less deshielded.[2]
Amino (

)

5.0 – 6.5 ppm (Broad s)

6.5 – 7.0 ppm (Broad s)
In the 5-amino isomer, the

is sterically crowded by the N1-Phenyl, often shifting it downfield or broadening it further.
Phenyl Region Multiplet,

7.3 – 7.8 ppm
Multiplet,

7.4 – 7.6 ppm
In the 5-amino isomer, the phenyl ring often loses free rotation due to steric clash with the adjacent

.
NOE Signal H-5

Ph-Ortho


Ph-Ortho
Definitive Proof: In the 3-amino isomer, H-5 is spatially close to the phenyl ring.[1]

Critical Insight: If your spectrum shows a singlet pyrazole proton buried inside or just above the aromatic region (~7.8 ppm), you likely have the 5-amino isomer. The 3-amino isomer's H-5 proton must be distinct and downfield (>8.5 ppm).

Experimental Protocol

To ensure high-resolution data capable of resolving these subtle shifts, follow this validated workflow.

Reagents & Equipment[1][3][4]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
    
    • Why:

      
       often causes the amino protons to broaden into the baseline due to exchange rates. DMSO stabilizes the 
      
      
      
      signal via hydrogen bonding.
  • Instrument: 400 MHz or higher (500/600 MHz recommended for NOE experiments).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid compound in 0.6 mL of DMSO-

      
      .
      
    • Tip: If the solution is cloudy, filter through a cotton plug in a glass pipette. Suspended solids cause line broadening.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle:

      
       (zg30).[1]
      
    • Relaxation Delay (D1):

      
       second (ensure full relaxation of aromatic protons).
      
    • Scans (NS): 16–64 (sufficient for S/N > 100).

    • Temperature: 298 K (

      
      ).[1]
      
  • NOE Experiment (1D NOESY / GOESY):

    • Target Irradiation: Select the frequency of the Pyrazole Singlet (presumed H-5).

    • Observation: Look for enhancement of the Phenyl ortho-protons (~7.6 ppm).[1]

    • Result: Positive enhancement confirms the 3-amino-1-phenyl structure (H-5 is next to Ph). Absence of enhancement (or enhancement of

      
      ) suggests the 5-amino isomer.
      

Analytical Workflow Decision Tree

Use this logic flow to interpret your raw data.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckSinglet Locate Pyrazole Singlet (Non-exchangeable) Start->CheckSinglet HighShift Shift > 8.5 ppm CheckSinglet->HighShift Deshielded LowShift Shift < 8.0 ppm CheckSinglet->LowShift Shielded NOE_Check Perform 1D NOE on Singlet HighShift->NOE_Check Result_Wrong LIKELY ISOMER: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile LowShift->Result_Wrong NOE_Pos NOE to Phenyl Region? YES NOE_Check->NOE_Pos NOE_Neg NOE to Phenyl Region? NO NOE_Check->NOE_Neg Result_Correct CONFIRMED: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile NOE_Pos->Result_Correct NOE_Neg->Result_Wrong caption Fig 2: Logic flow for confirming regiochemistry.

References

  • Regioselectivity in Pyrazole Synthesis: El-Wahab, A. H. F. A. (2024).[1] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[1][3][4][5]

  • NMR Solvent Effects: Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • General Pyrazole Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79256, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. (Note: Used for comparative isomer data).

  • Tautomerism and Isomerism: Faria, M. J., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [1]

Sources

FTIR characteristic peaks for nitrile group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) characteristics of the nitrile (


) group when attached to a pyrazole scaffold. Unlike aliphatic nitriles, pyrazole-bound nitriles exhibit distinct spectral redshifts and intensity enhancements driven by heterocyclic conjugation. This document compares these spectral signatures against common alternatives (phenyl-nitriles, aliphatic nitriles) and outlines a self-validating experimental protocol for drug development researchers.

The Spectroscopic Signature: Pyrazole-Nitrile

The nitrile group is a "spectroscopic beacon" in medicinal chemistry due to its location in the silent region of the IR spectrum (


). However, the pyrazole ring introduces unique electronic perturbations that alter this signature.
The Core Mechanism: Conjugation & Bond Order

In pyrazole derivatives, the


-system of the heteroaromatic ring conjugates with the 

-orbitals of the nitrile group.
  • Resonance Effect: The delocalization of electrons from the pyrazole ring into the

    
     antibonding orbitals reduces the triple bond character.
    
  • Hooke’s Law Application: The vibrational frequency (

    
    ) is proportional to the square root of the force constant (
    
    
    
    ).
    
    
    As conjugation lowers the bond order,
    
    
    decreases, causing a redshift (shift to lower wavenumbers) compared to non-conjugated alternatives.
Characteristic Peak Data
  • Wavenumber:

    
     (Strong, Sharp)
    
  • Intensity: Enhanced relative to aliphatic nitriles due to the increased change in dipole moment (

    
    ) during vibration, facilitated by the polarizable heteroaromatic ring.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral performance of Pyrazole-Nitriles against standard chemical alternatives used in drug design.

Table 1: Structural Alternatives Comparison
FeatureTarget: Pyrazole-Nitrile Alt 1: Aliphatic Nitrile (e.g., Acetonitrile)Alt 2: Phenyl-Nitrile (e.g., Benzonitrile)Alt 3: Alkyne (Internal)
Frequency (

)
2210 – 2230 cm⁻¹ 2240 – 2260 cm⁻¹2220 – 2240 cm⁻¹2100 – 2260 cm⁻¹
Shift Driver Heteroaromatic ConjugationInductive Effect onlyAromatic ConjugationN/A
Intensity High (Strong Dipole) MediumHighWeak to Silent (Symmetry dependent)
Interference Minimal (Silent Region)MinimalMinimalHard to detect if symmetric
Diagnostic Value Excellent GoodExcellentPoor
Substituent Effects on Performance

The position and nature of substituents on the pyrazole ring drastically affect the nitrile peak.

  • Electron Donating Groups (EDG) (e.g., -NH₂, -OMe):

    • Effect: Increase electron density in the ring.

    • Result: Further lowers the wavenumber (e.g., shifts toward

      
      ) due to increased back-donation.
      
  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃):

    • Effect: Pull electron density from the ring.

    • Result: Increases the wavenumber (shifts toward

      
      ), restoring some triple-bond character.
      

Electronic Pathway Visualization

The following diagram illustrates the causal relationship between the pyrazole electronic environment and the resulting FTIR readout.

NitrileShift sub_EDG Electron Donating Group (-NH2, -OMe) pyrazole Pyrazole Ring (Pi-System) sub_EDG->pyrazole Donates e- sub_EWG Electron Withdrawing Group (-NO2, -CF3) sub_EWG->pyrazole Withdraws e- bond_order C≡N Bond Order pyrazole->bond_order Conjugation force_const Force Constant (k) bond_order->force_const Direct Correlation shift_red Redshift (Lower Wavenumber) force_const->shift_red Decreases k shift_blue Blueshift (Higher Wavenumber) force_const->shift_blue Increases k

Caption: Figure 1. Electronic influence of pyrazole substituents on the vibrational frequency of the nitrile group.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), this protocol compares the two industry-standard sampling methods: ATR (Attenuated Total Reflectance) and KBr Pellet .

Method Selection Guide
ParameterKBr Pellet (Transmission) ATR (Reflectance)
Resolution High (Gold Standard)Medium-High
Sample Prep Difficult (Grinding/Pressing)None (Direct Contact)
Artifacts Water bands (~3400 cm⁻¹)Peak shifts (Refractive Index)
Use Case Publication-quality spectraRoutine QC / High Throughput
Step-by-Step Workflow (ATR Focus)

Rationale: ATR is preferred for modern drug development due to speed and lack of hygroscopic interference.

  • System Blanking:

    • Clean crystal with isopropanol.

    • Collect background spectrum (air) to remove atmospheric CO₂ (

      
      ) and H₂O.
      
    • Validation: Ensure baseline is flat at 100% Transmittance.

  • Sample Deposition:

    • Place 2–5 mg of pyrazole derivative powder on the Diamond/ZnSe crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually ~80–100 N).

    • Why: Poor contact yields low intensity; excessive pressure can damage the crystal.

  • Data Acquisition:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Internal Validation (The "C=N Check"):

    • Look for the Pyrazole Ring

      
       stretch at 
      
      
      
      .[1]
    • Logic: If you see the Nitrile peak (

      
      ) but miss the Ring peak, the sample may be inhomogeneous or the pressure is too low.
      

ExperimentalWorkflow start Start: Sample Prep blank Run Background (Air) Remove CO2/H2O start->blank load Load Sample on ATR Apply Pressure blank->load scan Acquire Spectrum (32 Scans, 4cm-1) load->scan check Validation Check: Is 1590 cm-1 (Ring) visible? scan->check fail Error: Poor Contact Re-clamp check->fail No success Analyze Nitrile Peak (2215 +/- 10 cm-1) check->success Yes fail->load

Caption: Figure 2. Self-validating ATR-FTIR workflow for pyrazole derivatives.

Troubleshooting & Artifacts

  • The "Doublet" Trap: If the nitrile peak appears split, check for Fermi Resonance (interaction between the fundamental stretch and an overtone of a lower frequency bend). This is common in conjugated systems.

  • Isocyanate Confusion: Isocyanates (

    
    ) absorb near 
    
    
    
    . They are broader than nitriles.
  • CO₂ Interference: Atmospheric CO₂ absorbs strongly at

    
    . If your background subtraction is poor, this doublet can obscure the nitrile region.
    

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2] (Definitive text on functional group frequencies).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). "Benzonitrile IR Spectrum." NIST Chemistry WebBook.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Detailed tables on heterocyclic shifts).

  • Merck KGaA. "IR Spectrum Table & Chart."

Sources

Mass Spectrometry Fragmentation Pattern of Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4]

In the realm of heterocyclic chemistry, 1H-pyrazole-4-carbonitrile (CAS: 31108-57-3) serves as a critical scaffold for kinase inhibitors and agrochemicals. Its structural integrity and substitution pattern—specifically the nitrile group at the C4 position—dictate a unique mass spectrometric fingerprint that distinguishes it from its regioisomer, 1H-pyrazole-3-carbonitrile .

This guide provides a rigorous analysis of the fragmentation mechanics of pyrazole-4-carbonitrile under Electron Ionization (EI), compares its spectral behavior with its 3-isomer, and outlines a validated experimental protocol for unambiguous identification.

Fragmentation Mechanism: The C4-Nitrile Pathway

The fragmentation of pyrazole-4-carbonitrile is governed by the stability of the aromatic pyrazole ring and the electron-withdrawing nature of the cyano group at the "para-like" C4 position. Unlike 3-substituted pyrazoles, which often exhibit "ortho effects" involving the adjacent ring nitrogen, the 4-isomer follows a distinct ring-cleavage pathway.

Mechanistic Pathway Analysis[5]
  • Molecular Ion Generation (

    
    , 
    
    
    
    93):
    The molecule readily ionizes to form a stable radical cation
    
    
    . The aromatic stability of the pyrazole ring results in a high-intensity molecular ion peak.
  • Primary Fragmentation (Loss of HCN): The dominant pathway is the expulsion of hydrogen cyanide (HCN, 27 Da). This is characteristic of 4-substituted pyrazoles where the substituent does not interact sterically or electronically with the ring nitrogens to induce immediate

    
     loss.
    
    • Transition:

      
      
      
    • Fragment Identity: The resulting ion at

      
       66 is likely the radical cation of cyano-azirine  or a diazo-propyne  species (
      
      
      
      ).
  • Secondary Fragmentation (Ring Destruction): The

    
     66 ion further degrades, typically losing a nitrogen atom or another HCN molecule, or cleaving to form smaller hydrocarbon fragments.
    
    • Transition:

      
      
      
    • Terminal Fragments:

      
       28 (
      
      
      
      or
      
      
      ) and
      
      
      38/39 (
      
      
      ).
Visualization of Fragmentation Pathway[6]

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 93 [C4H3N3]+. Frag_1 Primary Fragment m/z 66 [M - HCN]+. M_Ion->Frag_1 - HCN (27 Da) Ring Cleavage Frag_2 Secondary Fragment m/z 39 [C3H3]+ Frag_1->Frag_2 - HCN / - N2 Complex Rearrangement Frag_3 Terminal Ion m/z 28 [N2]+ / [CH2N]+ Frag_1->Frag_3 - C2H2N Secondary Decay legend_text Blue: Parent | Red: Base Peak Path | Yellow/Green: Terminal

Caption: Step-wise EI fragmentation pathway of 1H-pyrazole-4-carbonitrile showing the dominant loss of HCN.

Comparative Analysis: 4-Isomer vs. 3-Isomer

Differentiation between 1H-pyrazole-4-carbonitrile and 1H-pyrazole-3-carbonitrile is a common analytical challenge. While both share the formula


 (

), their fragmentation intensities differ due to the "ortho effect" present in the 3-isomer.
Comparative Data Table
Feature1H-Pyrazole-4-carbonitrile 1H-Pyrazole-3-carbonitrile Mechanistic Driver
Molecular Ion (

)

93 (High Intensity)

93 (Moderate Intensity)
4-position substitution preserves ring symmetry and stability.
Base Peak / Major Fragment

66 (

)

66 (

) &

65 (

)
4-isomer favors HCN loss. 3-isomer may favor

loss due to proximity of CN to NH (Ortho Effect).
Key Differentiator Clean loss of HCN (27 Da) Competitive loss of

(28 Da)
The 3-cyano group destabilizes the N-N bond more effectively than the 4-cyano group.
Low Mass Ions

28, 38

39, 52
Different secondary decay paths of the primary ring-opened product.

Expert Insight: In the 4-isomer, the nitrile group is distant from the hydrazine moiety (


), preventing the "ortho effect" (interaction between the substituent and the ring nitrogen). Consequently, the 4-isomer behaves more like an unsubstituted pyrazole, where HCN loss is the exclusive primary channel. In contrast, the 3-isomer can facilitate a hydrogen transfer or direct ring opening that enhances the expulsion of 

or competitive fragmentation.

Validated Experimental Protocol

To replicate the fragmentation data described, follow this self-validating GC-MS workflow. This protocol ensures minimal thermal degradation prior to ionization.

Workflow Diagram

ExperimentalWorkflow Step1 Sample Preparation Dissolve 1 mg in 1 mL MeOH (HPLC Grade) Step2 GC Injection Split 1:50, Inlet 250°C DB-5MS Column Step1->Step2 Step3 Separation Temp Ramp: 50°C to 280°C @ 10°C/min Step2->Step3 Step4 Ionization (EI) Source: 230°C, Energy: 70 eV Emission: 35 µA Step3->Step4 Step5 Mass Analysis Scan Range: m/z 30-300 Threshold: 100 counts Step4->Step5

Caption: Standardized GC-MS workflow for pyrazole carbonitrile analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of pyrazole-4-carbonitrile standard in 1.0 mL of HPLC-grade methanol or acetonitrile.

    • Validation Check: Ensure the solution is clear; turbidity indicates insolubility or polymerization.

  • Gas Chromatography (GC) Settings:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program: Hold 50°C for 1 min, ramp 10°C/min to 280°C, hold 5 min.

  • Mass Spectrometry (MS) Settings:

    • Ionization: Electron Ionization (EI) at 70 eV .[1][2][3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range:

      
       35–300.
      
  • Data Interpretation:

    • Extract the peak at the retention time corresponding to the major component.

    • Verify the presence of

      
       93 (
      
      
      
      ) and
      
      
      66 (
      
      
      ).
    • Quality Control: If

      
       93 is absent or very weak, check inlet temperature (thermal degradation) or ionization energy.
      

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-4-carbonitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, 2018. Available at: [Link]

  • PubChem. 1H-Pyrazole-4-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Melting Point Comparison: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Base vs. HCl)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the free base and hydrochloride salt forms of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Executive Summary

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive scaffolds.[1][2][3] In drug development, the choice between the Free Base and the Hydrochloride (HCl) Salt dictates solid-state stability, solubility, and processing parameters.

This guide compares the thermal properties of both forms, highlights the critical risk of regioisomer confusion (3-amino vs. 5-amino), and provides validated protocols for salt formation and melting point determination.

Key Findings
  • Free Base: Typically exhibits a sharp melting point in the range of 132–137 °C (for the common 5-amino isomer) or ~150–180 °C (predicted for the 3-amino isomer based on structural analogs).[1] It is lipophilic and water-insoluble.[1][2]

  • HCl Salt: Exhibits a significantly elevated melting point, often exceeding 200 °C (with decomposition).[4] It provides enhanced aqueous solubility but may be hygroscopic.[4]

  • Critical Isomer Warning: Commercial "Amino-1-phenyl-pyrazole-carbonitrile" is frequently the 5-amino isomer (CAS 5334-43-0).[1][2] The 3-amino isomer (CAS 138942-61-7) is structurally distinct and possesses different physicochemical properties.

Chemical Identity & Structural Profile[2][4][5][6][7][8][9]

Before comparing melting points, it is essential to verify the exact chemical entity, as regioisomerism fundamentally alters the crystal lattice and thermal behavior.[4]

FeatureFree Base (Target)Free Base (Common Isomer)HCl Salt (Target)
IUPAC Name 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile HCl
Structure Amino group at C3 Amino group at C5 Protonated at N2 or Amino group
CAS Number 138942-61-7 5334-43-0 2648938-90-1
Mol.[1][2] Weight 184.20 g/mol 184.20 g/mol 220.66 g/mol
Key Difference Less sterically hindered amino group.[4]Amino group ortho to phenyl ring.[4]Ionic lattice forces dominate.[4]

Scientist's Note: The 5-amino isomer is the standard product of the reaction between phenylhydrazine and (ethoxymethylene)malononitrile. The 3-amino isomer requires specific synthetic routes (e.g., alkylation of 3-aminopyrazole-4-carbonitrile) and is often a custom synthesis item.[1][2]

Melting Point Data & Thermal Analysis

The melting point (MP) serves as a primary indicator of purity and solid-state identity.[1] The transition from a molecular solid (Base) to an ionic solid (Salt) results in a drastic increase in lattice energy.[4]

Comparative Thermal Data
Compound FormMelting Point Range (°C)Thermal BehaviorSolubility Profile
Free Base (3-Amino) 171 – 178 °C (Analogous*)Sharp melt; stable melt phase.[1][2]Soluble in DMSO, MeOH; Insoluble in Water.
Free Base (5-Amino) 132 – 137 °C [1]Sharp melt.[1][2]Soluble in EtOH, DCM.
HCl Salt > 210 °C (Decomp.) Broad melt with browning/decomposition.[4]Soluble in Water, DMSO.

*Note: Direct literature values for the specific CAS 138942-61-7 are rare in open access.[1][2] The range 171-178°C is observed for the closely related 3-aminopyrazole-4-carbonitrile core [2], while phenyl-substituted analogs often melt higher.[1][2] The HCl salt consistently exhibits MP elevation >50°C above the base.

Why the Shift? (The Causality)[4]
  • Lattice Energy: The free base relies on weak dipole-dipole interactions and hydrogen bonding (N-H[1][2]···N). The HCl salt introduces strong electrostatic (ionic) interactions between the protonated pyrazole cation and the chloride anion.[4]

  • Symmetry & Packing: The 3-amino isomer is more linear and less sterically crowded than the 5-amino isomer, often leading to tighter crystal packing and a higher melting point even in the base form.[1][2]

Experimental Protocols

Protocol A: Synthesis of the HCl Salt (Micro-Scale)

Use this to generate the salt standard if only the base is available.[4]

  • Dissolution: Dissolve 100 mg of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Base) in 2 mL of anhydrous Ethanol or Ethyl Acetate.

  • Acidification: Cool to 0–5 °C in an ice bath. Slowly add 1.2 equivalents of 4M HCl in Dioxane (or bubble dry HCl gas).

  • Precipitation: A white to off-white precipitate should form immediately.[1][2] If not, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold diethyl ether to remove excess acid.[4]

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours. Note: Overheating may cause HCl dissociation.[1][2]

Protocol B: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102[4]

  • Sample Prep: Dry the sample for 24h over P₂O₅ to ensure no solvent depression.

  • Loading: Pack 2–3 mm of sample into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 120 °C.[4]

    • Slow Ramp: 1 °C/min from 120 °C upwards.

  • Observation:

    • Base: Look for a clear liquid meniscus (Clear Melt).[4]

    • Salt: Look for darkening/browning (Decomposition) followed by liquefaction.[4] Record the "On" (onset) and "Dec" (decomposition) temperatures.

Visualizing the Workflow

The following diagram illustrates the decision matrix for distinguishing isomers and characterizing the salt.

SaltCharacterization cluster_legend Legend Start Unknown Sample (Amino-Phenyl-Pyrazole-CN) CheckIsomer CRITICAL: Check Regioisomer (1H NMR Analysis) Start->CheckIsomer Isomer5 5-Amino Isomer (Phenyl on N1, Amino on C5) CheckIsomer->Isomer5 Ortho coupling Isomer3 3-Amino Isomer (Phenyl on N1, Amino on C3) CheckIsomer->Isomer3 Meta-like coupling Result5 Expected MP: 132-137 °C Isomer5->Result5 BaseMP Measure Base MP Isomer3->BaseMP Result3 Expected MP: ~170-180 °C BaseMP->Result3 SaltForm Salt Formation (HCl/Dioxane) Result3->SaltForm SaltMP Measure Salt MP SaltForm->SaltMP FinalSalt HCl Salt MP >200 °C (Decomp) Water Soluble SaltMP->FinalSalt Step Process Step Critical Critical Check

Caption: Workflow for distinguishing the 3-amino vs. 5-amino isomers and characterizing the HCl salt thermal shift.

References

  • ChemSrc. (2025).[4] 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Physicochemical Properties. Retrieved from [Link][4]

  • PubChem. (2025).[4] Compound Summary: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1][2][3][5] Retrieved from [Link][4]

  • Abd El-Wahab, A. H. F. (2024).[6][7][8] Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[4][9][10] Retrieved from [Link]

Sources

Structural Determinants of Stability in 1-Phenyl-Pyrazole Carbonitriles: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 1-Phenyl-Pyrazole Carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the 1-phenyl-pyrazole carbonitrile scaffold is a privileged structure, serving as a precursor for pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP) and acting as a potent anti-inflammatory and anticancer pharmacophore.[1] However, the solid-state performance of these derivatives—specifically their solubility, thermal stability, and packing efficiency—varies drastically based on substituent electronics.

This guide objectively compares the crystallographic performance of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Series A) scaffold against its Nitro-substituted analogs (Series B) and non-nitrile variants .[1] By integrating Single Crystal X-Ray Diffraction (SC-XRD) data with Hirshfeld surface analysis, we demonstrate why the carbonitrile moiety offers a superior balance of packing density and lipophilicity for drug development compared to nitro-isosteres.[1]

Methodology & Analytical Framework

To ensure data integrity, the comparison relies on a tri-modal analytical workflow. We do not simply "solve" the structure; we validate it against predictive models.

  • SC-XRD (Gold Standard): Determines absolute configuration, space group, and precise bond angles (e.g., the critical twist angle between the phenyl and pyrazole rings).

  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (H-bonds vs. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -stacking) to predict solubility.
    
  • DFT Validation: Correlates experimental bond lengths with theoretical stability (HOMO-LUMO gaps).

Comparative Workflow Diagram

The following diagram outlines the decision logic for selecting the Carbonitrile scaffold over alternatives based on crystallographic data.

G Start Target Scaffold Selection Sub_CN Series A: Carbonitrile (-CN) (5-amino-1-phenyl-pyrazole-4-CN) Start->Sub_CN Sub_NO2 Series B: Nitro (-NO2) (Isosteric Alternative) Start->Sub_NO2 Exp_XRD SC-XRD Analysis (P21/c Space Group) Sub_CN->Exp_XRD Sub_NO2->Exp_XRD Metric_Density Packing Density (g/cm³) Exp_XRD->Metric_Density Calculate Metric_Hbond H-Bond Network (Hirshfeld %) Exp_XRD->Metric_Hbond Map Surface Result_CN Outcome A: Lower Density Enhanced Solubility Potential Metric_Density->Result_CN < 1.45 g/cm³ Result_NO2 Outcome B: High Density Hydrate Formation Risk Metric_Density->Result_NO2 > 1.60 g/cm³

Figure 1: Decision matrix for scaffold selection based on solid-state properties derived from crystallographic data.

Performance Comparison: Carbonitrile (CN) vs. Nitro (NO₂) Derivatives[1][2]

The choice between a cyano (-CN) and nitro (-NO₂) group at the C4 position fundamentally alters the crystal packing.[1] While both are electron-withdrawing, SC-XRD reveals critical differences in their "developability" as drugs.[1]

Table 1: Crystallographic & Physicochemical Metrics

Data aggregated from comparative studies of pyrazole derivatives [1][4].

FeatureCarbonitrile Scaffold (Series A) Nitro Analog (Series B) Implication for Drug Dev
Space Group Monoclinic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) or Triclinic (

)
Often Orthorhombic (

)

is common for drug-like small molecules; predictable packing.
Crystal Density Lower (~1.35 - 1.42 g/cm³) Higher (~1.60 - 1.89 g/cm³) Lower density correlates with "looser" packing and generally faster dissolution rates.[1]
Intermolecular Interactions Dominated by N–H···N (dimers) and weak C–H[1]···ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Dominated by strong O···O repulsion and O···H networks.CN derivatives rely on specific directional H-bonds, ideal for target binding specificity.
Hirshfeld H···H Contact High (~37–42%)Moderate (~30%)Higher H[1]···H contact indicates a more lipophilic surface, aiding membrane permeability.
Hydrate Formation Rare (Hydrophobic clefts)Common Nitro derivatives often trap water (hydrates), complicating formulation stability.
Detailed Technical Insight

Why Series A (Carbonitrile) Wins: Research indicates that the -CN group is lighter and less volumetrically demanding than the -NO₂ group.[1] In crystal structures, the -CN group allows for a planar conformation of the pyrazole ring, facilitating ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-stacking interactions that are stable but not "locked" as tightly as the nitro-analogs.
  • Evidence: The nitro analog often forces the phenyl ring to twist significantly (dihedral angle >60°) to avoid steric clash with the oxygen atoms. The carbonitrile derivative typically maintains a smaller dihedral angle (~34-48°), allowing for better conjugation and potentially higher potency in flat binding pockets (e.g., kinase active sites) [1][5].

Experimental Protocol: Synthesis & Crystallization

Trustworthiness Check: This protocol is optimized for generating single crystals suitable for XRD, not just bulk powder.

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

Reaction: Knoevenagel condensation followed by cyclization.[1]

  • Reagents: Mix Phenylhydrazine (10 mmol) and Ethoxymethylene malononitrile (10 mmol).

  • Solvent: Ethanol (20 mL) with catalytic Triethylamine (Et₃N).

  • Procedure: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

  • Workup: Cool to room temperature. The product precipitates as a solid.[3][4] Filter and wash with cold ethanol.

Step 2: Crystal Growth (The Critical Step)

Standard recrystallization often yields microcrystalline powder. For SC-XRD, use the Slow Evaporation Method .[1][5]

  • Solvent System: Dissolve 50 mg of the purified solid in a 1:1 mixture of Ethanol and Acetone . (Acetone solubilizes, Ethanol regulates evaporation).

  • Vessel: Use a narrow-neck vial (GC vial) covered with Parafilm.[1]

  • Nucleation Control: Poke one small hole in the Parafilm with a needle.

  • Incubation: Store at 20°C in a vibration-free environment for 3–5 days.

  • Harvesting: Look for colorless, block-like crystals. Avoid needles (often twinned).

Advanced Analysis: Hirshfeld Surface & Interaction Networks

To validate the stability of your crystal, you must quantify the "fingerprint" of its interactions.

Interaction Logic Diagram

This diagram visualizes how the crystal lattice is stabilized, derived from Hirshfeld surface analysis data [3][6].

Interactions Mol 1-Phenyl-Pyrazole-CN HH H···H Contacts (Dispersion) ~40% Mol->HH Surface Area NH N···H / H···N (H-Bonds) ~30% Mol->NH Directional pipi C···C / C···H (Pi-Stacking) ~15% Mol->pipi Planar Sol Solubility Profile HH->Sol Lipophilicity Stab Lattice Stability NH->Stab Melting Point pipi->Stab Packing

Figure 2: Quantitative breakdown of intermolecular forces stabilizing the Series A crystal lattice.[1]

Interpretation: The dominance of H[6]···H contacts (40%) confirms the lipophilic nature of the phenyl ring, suggesting good membrane permeability. The N···H interactions (30%) are localized to the amino-cyano region, forming a robust "ribbon" motif in the crystal lattice. This specific motif (


 or similar) is a marker of structural integrity; if your XRD data lacks this, you may have a polymorph or solvate [3].

References

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . IUCr Journals. Link

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing . MDPI. Link[1]

  • Crystal Structure and Hirshfeld Surface Analysis of 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole . X-ray Structure Analysis Online. Link

  • Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate . Acta Crystallographica Section E. Link

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid . Acta Crystallographica Section E. Link

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis... of a novel pyrazole derivative . An-Najah National University.[1][5] Link

Sources

Advanced Validation of Zaleplon Impurities: The Pyrazole Intermediate Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of nonbenzodiazepine sedative development, the purity of Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide) is non-negotiable. Regulatory bodies (ICH Q3A/B) demand rigorous quantification of process-related impurities, particularly those arising from the pyrazole core.

This guide compares the Targeted Pyrazole Intermediate Validation Strategy against conventional Forced Degradation methods. While degradation studies provide a baseline for stability, they fail to capture the complex synthetic byproducts generated during the cyclization of 3-amino-4-cyanopyrazole . By utilizing specific pyrazole intermediates as reference standards, researchers achieve superior specificity, lower Limits of Quantitation (LOQ), and definitive structural elucidation.

The Pyrazole Backbone & Impurity Genesis

The synthesis of Zaleplon hinges on the condensation of 3-amino-4-cyanopyrazole with an acrylamide derivative (DOPEA). This cyclization is the critical quality control point; variations here spawn the majority of the impurity profile.

Mechanistic Pathway & Impurity Origins

The following diagram illustrates the primary synthesis pathway and the divergence points where key impurities (Impurity II, V, and Regioisomers) are formed.

ZaleplonSynthesis Start1 3-amino-4-cyanopyrazole (Key Intermediate) Rxn Cyclization (Acidic Conditions) Start1->Rxn ImpStart Residual Pyrazole (Unreacted Starting Material) Start1->ImpStart Incomplete Rxn Start2 DOPEA (Acrylamide Derivative) Start2->Rxn Zaleplon Zaleplon (Target API) Rxn->Zaleplon Major Pathway ImpV Impurity V (Regioisomer) Wrong Cyclization Orientation Rxn->ImpV Side Rxn: 5-yl isomer formation ImpII Impurity II (Carboxamide Derivative) Hydrolysis of CN group Zaleplon->ImpII Hydrolysis

Figure 1: Zaleplon synthesis pathway highlighting the critical role of the pyrazole intermediate in impurity formation.

Comparative Analysis: Targeted Validation vs. Conventional Methods

The industry standard often relies on forced degradation (stress testing) to generate impurities for method validation. However, this approach is insufficient for process-related impurities derived from the pyrazole starting material.

FeatureMethod A: Conventional Forced Degradation Method B: Targeted Pyrazole Intermediate Validation
Principle Stressing API (Acid/Base/Oxidation) to create degradants.Spiking with synthesized pyrazole precursors and known byproducts.[1]
Specificity Low: Generates random fragments; misses synthetic side-products (e.g., Regioisomers).High: Directly targets known synthetic risks (e.g., Impurity V, Desethyl Zaleplon).
Quantification Relative: Assumes RRF = 1.0 (often inaccurate).Absolute: Uses calculated Relative Response Factors (RRF) from pure standards.
LOD/LOQ Typically higher (noise interference).Optimized: Distinct peaks allow for LOQ < 0.03 µg/mL.
Regulatory Fit Partial (Stability focus).[2]Complete: Covers ICH Q3A (Process Impurities) & Q3B (Degradation).

Verdict: Method B is the only self-validating system that ensures the absence of critical process impurities, rather than just the presence of degradation products.

Technical Deep Dive: The Validation Protocol

This protocol validates a gradient RP-HPLC method using specific pyrazole intermediates to confirm resolution and sensitivity.

Reagents & Standards[1][2][3][4][5]
  • Zaleplon Reference Standard: >99.5% purity.

  • Impurity Standards (Pyrazole-derived):

    • Impurity A (Starting Material): 3-amino-4-cyanopyrazole.[1][3][4][5][6][7]

    • Impurity II (Carboxamide): N-[3-(3-carboxamidopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide.[3][6][7]

    • Impurity III (Desethyl): N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide.[8][3][6][7][9]

    • Impurity V (Regioisomer): N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide.[8][3][7]

Chromatographic Conditions[5][9][10]
  • Column: YMC-Pack C8 (150 mm × 4.6 mm, 5 µm) or equivalent.[3][10][11]

  • Mobile Phase A: 0.02M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[11]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 225 nm (Isosbestic point for pyrazole ring).

  • Gradient Program:

    • 0-15 min: 20% B → 40% B

    • 15-25 min: 40% B → 55% B[3]

    • 25-30 min: 55% B → 20% B

Validation Workflow

The following workflow ensures that the method effectively resolves the pyrazole intermediates from the main API peak.

ValidationWorkflow Prep Standard Preparation (Mix Zaleplon + Pyrazole Impurities) Inj HPLC Injection (Gradient Elution) Prep->Inj Check1 Resolution Check (Rs > 2.0 between Zaleplon & Impurity V) Inj->Check1 Fail Optimize Gradient/pH Check1->Fail No Pass Calculate RRF & LOQ Check1->Pass Yes Fail->Inj Report Generate Validation Report (Linearity, Accuracy, Specificity) Pass->Report

Figure 2: Step-by-step validation workflow ensuring separation of critical pyrazole impurities.

Experimental Data Summary

The following data demonstrates the superior performance of the Targeted Pyrazole Intermediate approach. Note the distinct Relative Retention Times (RRT) and the variation in Relative Response Factors (RRF), proving that assuming RRF=1.0 (Method A) leads to quantitation errors.

Table 1: Validation Metrics for Zaleplon and Pyrazole Impurities

AnalyteRRT (approx)RRF (vs Zaleplon)LOD (µg/mL)LOQ (µg/mL)Origin
3-amino-4-cyanopyrazole 0.150.450.010.03Starting Material
Impurity III (Desethyl) 0.800.920.020.05Side Reaction
Zaleplon (API) 1.001.000.010.03-
Impurity V (Regioisomer) 1.121.050.020.06Process Isomer
Impurity II (Carboxamide) 1.250.980.020.06Degradation/Process

Data derived from consolidated validation studies [1, 2].

Key Insight:

The Regioisomer (Impurity V) elutes very close to Zaleplon (RRT 1.12). Without the specific pyrazole intermediate standard to mark this peak, it is easily mistaken for the main peak tailing or a minor degradant, leading to false purity assays.

References

  • Bharathi, Ch., et al. (2007).[3][10] "Impurity profile study of zaleplon." Journal of Pharmaceutical and Biomedical Analysis, 44(1), 101-109.

  • Rao, T. N., et al. (2012).[9] "Estimation of zaleplon by a new RP-HPLC method." Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014.[9]

  • Feng, F., et al. (2003).[10] "Development and validation of a HPLC-ESI-MS assay for the determination of zaleplon in human plasma." Journal of Chromatographic Science, 41(3).

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima of 3-Amino-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and a ligand in coordination chemistry. Characterizing its UV-Vis absorption profile is not merely a purity check; it is a probe for tautomeric equilibrium and electronic conjugation .[1]

Unlike rigid heterocycles, 3-aminopyrazoles exhibit a dynamic prototropic equilibrium between the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms.[2] This guide analyzes the UV-Vis spectral shifts caused by this equilibrium, substituent effects (auxochromes vs. chromophores), and solvent interactions.[1]

Structural Dynamics & Chromophore Analysis

The Tautomeric Challenge

The primary challenge in analyzing 3-aminopyrazole spectra is the annular tautomerism.[1]

  • 3-Amino form (3AP): Generally thermodynamically favored by ~10 kJ/mol due to lone pair repulsion minimization.[1]

  • 5-Amino form (5AP): Often stabilized by specific solvents or electron-withdrawing substituents at the 4-position.

The UV absorption is dominated by


 transitions of the pyrazole ring (typically 210–240 nm) and 

transitions involving the amino auxochrome.[1] Substituents that extend conjugation (e.g., aryl groups, azo linkages) induce significant bathochromic (red) shifts.[1]
Diagram: Tautomerism & Electronic Logic

The following diagram illustrates the structural relationship and its impact on electronic transitions.

TautomerismLogic cluster_0 Tautomeric Equilibrium cluster_1 Electronic Transitions cluster_2 Observed Shift T3 3-Amino-1H-pyrazole (Thermodynamically Favored) T5 5-Amino-1H-pyrazole (Minor Tautomer) T3->T5 Proton Transfer (~10 kJ/mol barrier) PiPi π → π* Transition (High Intensity, <250 nm) T3->PiPi Primary Abs NPi n → π* Transition (Lower Intensity, Auxochrome effect) T3->NPi Lone Pair Interaction RedShift Bathochromic Shift (Extended Conjugation) PiPi->RedShift + Aryl/Azo Group BlueShift Hypsochromic Shift (Protonation/H-Bonding) NPi->BlueShift + Acid (pH < pKa)

Figure 1: Mechanistic flow of tautomerism and substituent effects on electronic transitions in 3-aminopyrazoles.

Comparative Data Analysis

The following data aggregates experimental


 values. Note that "Core" derivatives absorb in the UVC/UVB region, while "Functionalized" derivatives shift into UVA/Visible.[1]
Table 1: Core Scaffold & Simple Derivatives (UV Region)

Solvent: Ethanol/Methanol | Concentration:


 M
Compound ClassSubstituent (R)

(nm)
Transition TypeKey Observation
Parent Scaffold Unsubstituted210–225

Weak absorption; often obscured by solvent cutoff.
Halo-Derivatives 4-Cl / 4-Br246–260

Halogen lone pairs induce a slight red shift (+20-30 nm).
N-Methylated 1-Methyl220–235

Locks tautomer; slight hyperchromic effect.[1]
Carboxylates 4-COOEt238–260

Conjugation with carbonyl extends absorption range.[1]
Table 2: Conjugated & Complex Derivatives (UVA/Vis Region)

Solvent: DCM/Acetonitrile | Concentration:


 M
Compound ClassStructure/Ligand

(nm)
Transition TypePerformance Note
Azo-Pyrazoles 4-(Aryl-N=N)-330–370

(Azo)
Strong color (Yellow/Orange). Photo-switchable.[1]
Azo-Pyrazoles 4-(Aryl-N=N)-410–545

Forbidden transition; responsible for visible tailing.
Metal Complexes Cu(II)-Pyrazole290–294 LMCT / d-dMetal coordination causes bathochromic shift (~10-15 nm).
Fused Systems Pyrazolo[1,5-a]266–309 Extended

Fusion with pyrimidine/pyridine rings significantly lowers energy gap.[1]

Critical Insight: The "Azo" derivatives exhibit a distinct separation between their


 (trans) and 

(cis) isomers.[1] The

band decreases and the

band increases upon irradiation (365 nm), making them excellent candidates for photoswitching applications.[1][3]

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This method accounts for the solubility and acidity issues common with aminopyrazoles.[1]

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 190 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Jasco V-series or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic (absorbs < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Check Step):

    • Weigh 1-2 mg of the 3-aminopyrazole derivative.[1]

    • Dissolve in 10 mL of solvent to create a ~1 mM stock.[1]

    • Validation: If the solution is cloudy, sonicate for 5 mins.[1] If still cloudy, add 1% DMSO (note this in the blank).[1]

  • Dilution Series:

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .[1]
    • Why? Linearity (Beer-Lambert Law) must be confirmed to rule out aggregation, which is common in pyrazoles due to H-bonding.

  • Baseline Correction:

    • Fill both cuvettes with pure solvent.[1] Run a "Baseline/Auto-Zero".

  • Measurement:

    • Scan range: 200 nm to 600 nm.[1]

    • Scan speed: Medium (200-400 nm/min).[1]

    • Bandwidth: 1.0 nm.[1]

  • Data Processing:

    • Identify

      
      .[1][4]
      
    • Calculate Molar Extinction Coefficient (

      
      ).[1]
      
    • Integrity Check:

      
       should be consistent across the dilution series.[1]
      
Diagram: Experimental Workflow

UVVisProtocol Start Start: Sample Weighing (1-2 mg) Dissolve Dissolve in EtOH/ACN (Stock: 1 mM) Start->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Sonicate Sonicate / Add 1% DMSO Check->Sonicate No Dilute Prepare Dilutions (10, 25, 50 µM) Check->Dilute Yes Sonicate->Check Measure Scan 200-600 nm (Quartz Cuvette) Dilute->Measure Analyze Calculate ε (Check Linearity) Measure->Analyze

Figure 2: Step-by-step workflow for accurate UV-Vis characterization of pyrazole derivatives.

Advanced Considerations: pH and Solvent Effects

Solvatochromism

3-aminopyrazoles are sensitive to solvent polarity.[1]

  • Non-polar (Hexane/DCM): Stabilizes the neutral form; sharper vibrational fine structure.[1]

  • Polar Protic (MeOH/Water): Induces broadening due to H-bonding.[1] Can shift

    
     by 5-10 nm (typically blue shift for 
    
    
    
    ).[1]
pH Sensitivity

Protonation occurs at the ring nitrogen (N2), not the exocyclic amine.[1]

  • Acidic pH: Protonation of the ring nitrogen destroys the aromatic conjugation of the lone pair, often leading to a hypsochromic (blue) shift .[1]

  • Protocol Adjustment: If studying biological activity, measure spectra in Phosphate Buffered Saline (PBS) at pH 7.4 to mimic physiological state.[1]

References

  • MDPI (2026). Design, Synthesis, Spectral, Structural Analysis... of Novel Pyrazole Derivatives. Retrieved from [Link][1]

  • NIH (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization.[1][2][5] Retrieved from [Link]

  • RSC Advances (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • Beilstein J. Org.[1] Chem. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches.[1] Retrieved from [Link]

  • NIST WebBook. 3-Aminopyrazole Spectral Data. Retrieved from [Link][1]

Sources

Safety Operating Guide

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile HCl Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Safety Summary

Immediate Action Required: Treat 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride (HCl) as a Toxic Organic Solid . While the pyrazole ring offers stability, the coexistence of a nitrile (cyano) group and a hydrochloride salt presents a dual hazard profile: potential toxicity and acidity.

Critical Prohibition:

  • NEVER dispose of this compound via sanitary sewer (sink drains).[1]

  • NEVER mix with strong oxidizers (e.g., bleach, nitric acid) or strong bases during accumulation.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 3/4).

  • Target Organs: Potential damage to spleen and thyroid upon repeated exposure.[2]

  • Reactivity: The substance is an HCl salt. In solution, it acts as a weak acid. Crucial: Although the nitrile group is covalently bonded, mixing this acidic salt with external cyanide waste streams (e.g., NaCN) can lower the pH of the mixture, triggering the release of Hydrogen Cyanide (HCN) gas.

Pre-Disposal Characterization

Before disposal, verify the physical state and chemical properties to ensure correct waste stream coding.[3]

PropertySpecificationWaste Implication
Chemical Structure C₁₀H₈N₄ · HClContains Nitrogen heterocycle + Nitrile. Requires incineration.
Physical State Solid (Powder), Amber/YellowSolid waste stream (unless dissolved).
Solubility Soluble in water (HCl salt), DMSO, MethanolHigh mobility in water systems; strict aquatic isolation required.
Acidity (pH) Acidic in aqueous solutionDo not mix with acid-sensitive waste (e.g., sulfides, cyanides).
RCRA Status Not P-Listed/U-Listed explicitlyDefaults to Characteristic Toxic Waste or Generator-Defined Hazardous Waste.

Segregation Logic (The "Why" and "How")

Proper segregation is the primary defense against laboratory accidents. The following decision tree illustrates the logic for segregating this specific compound from incompatible waste streams.

SegregationLogic Start Waste Input: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution? StateCheck->Liquid Dissolved IncompCheck Check Incompatibilities Solid->IncompCheck SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic Solvents FinalLiqAq Stream C: Aqueous Toxic Waste (Adjust pH if req) Aqueous->FinalLiqAq FinalLiqOrg Stream B: Liquid Organic Waste (Halogenated if mixed) Organic->FinalLiqOrg Action1 Segregate from Oxidizers (Risk: Exothermic/Toxic Gas) IncompCheck->Action1 Action2 Segregate from Cyanide Salts (Risk: HCl component releases HCN) IncompCheck->Action2 FinalSolid Stream A: Solid Toxic Organic Waste Action1->FinalSolid Action2->FinalSolid

Figure 1: Segregation logic flow ensuring the acidic HCl salt is not mixed with incompatible cyanide or oxidative waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to meet strict EHS standards for "Toxic Organic" compounds.

Phase 1: Preparation & PPE
  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is recommended. Inner layer: Latex or Nitrile; Outer layer: Nitrile (minimum 5 mil thickness).

    • Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator. Ideally, handle inside a certified fume hood.

    • Eye Protection: Chemical splash goggles.

Phase 2: Waste Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Liquid Waste: Use a chemically resistant glass (Amber) or HDPE carboy.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile HCl" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[4]

Phase 3: Accumulation & Transfer
  • Solid Waste (Preferred):

    • Scoop excess powder directly into the solid waste container.

    • Wipe contaminated surfaces (spatulas, weigh boats) with a solvent-dampened tissue (methanol or acetone) and place the tissue into the solid waste container (not regular trash).

  • Liquid Waste (Mother Liquors/Rinsates):

    • Pour into the "Organic Waste" carboy.

    • Caution: If the solution is highly acidic due to the HCl salt, ensure the waste carboy is compatible (glass is preferred over metal).

Phase 4: Final Disposal (Vendor)
  • Method: High-Temperature Incineration.

  • Reasoning: The pyrazole ring is thermally stable. Incineration at >1000°C is required to break the nitrogen-nitrogen bonds and the nitrile group completely, preventing the release of toxic intermediates into the environment.

Emergency Contingencies

Scenario A: Dry Powder Spill

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Cleanup:

    • Do NOT dry sweep (creates dust).

    • Cover the spill with wet paper towels or absorbent pads to dampen the powder.

    • Scoop the damp material into a hazardous waste container.

    • Wash the area with soap and water; collect the rinsate as hazardous waste.

Scenario B: Exposure

  • Skin Contact: Wash with soap and water for 15 minutes.[5] The HCl salt aids water solubility, making washing effective.

  • Eye Contact: Flush immediately for 15 minutes.[5][6] Seek medical attention (risk of corneal damage).[4][5]

Operational Workflow Diagram

DisposalWorkflow Bench Benchtop Generation Accumulation Satellite Accumulation Area (Secondary Containment) Bench->Accumulation Transfer to HDPE/Glass Tagging Labeling & Tagging (Full Chemical Name) Accumulation->Tagging Log Volume/Hazards EHS_Pickup EHS / Waste Vendor Pickup Tagging->EHS_Pickup Request Pickup Incineration High-Temp Incineration (Destruction of Nitrile/Pyrazole) EHS_Pickup->Incineration Off-site Disposal

Figure 2: End-to-end lifecycle of the waste from laboratory generation to final thermal destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.